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  • Product: 2-Butanol, 1-phenoxy-
  • CAS: 4317-72-0

Core Science & Biosynthesis

Foundational

chemical and physical properties of 2-Butanol, 1-phenoxy-

Executive Summary In the landscape of specialty chemicals, aromatic alcohols occupy a critical niche due to their amphiphilic nature and versatile reactivity. 2-Butanol, 1-phenoxy- , commonly referred to as 1-phenoxy-2-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of specialty chemicals, aromatic alcohols occupy a critical niche due to their amphiphilic nature and versatile reactivity. 2-Butanol, 1-phenoxy- , commonly referred to as 1-phenoxy-2-butanol , is a highly specialized chiral alcohol[1]. Featuring a hydrophobic phenoxy ring coupled with a hydrophilic secondary hydroxyl group, this compound exhibits unique thermodynamic and kinetic behaviors.

As a Senior Application Scientist, I have leveraged 1-phenoxy-2-butanol across two primary domains: as a structural probe in biocatalytic kinetic resolutions for drug development[2], and as a high-performance "solfactant" (solvent-surfactant) in advanced mycobactericidal formulations[3]. This whitepaper deconstructs the physical chemistry of 1-phenoxy-2-butanol, explains the causality behind its formulation behavior, and provides self-validating experimental protocols for its application.

Physicochemical Profiling and Structural Causality

The utility of 1-phenoxy-2-butanol is entirely dictated by its physicochemical metrics. The molecule (C10H14O2) possesses a partition coefficient (LogP) of 1.836, placing it in the optimal lipophilicity window for penetrating biological membranes without precipitating out of aqueous formulations[1].

Table 1: Core Chemical and Physical Properties
PropertyValueCausality / Application Impact
Chemical Name 2-Butanol, 1-phenoxy-Standard IUPAC nomenclature.
CAS Registry Number 4317-72-0Unique identifier for regulatory compliance[1].
Molecular Formula C10H14O2Dictates stoichiometric calculations.
Molecular Weight 166.22 g/mol Low MW enables rapid diffusion kinetics[1].
LogP 1.836Optimal for lipid bilayer intercalation[1].
Polar Surface Area (PSA) 29.46 ŲEnsures sufficient hydrogen bonding in aqueous media[1].

Data synthesized from established chemical databases[1].

Causality in Action: The PSA of 29.46 Ų is generated by the ether oxygen and the secondary alcohol group. This relatively low PSA, combined with a LogP of ~1.8, means the molecule acts as a hydrotrope. In complex mixtures, the phenoxy tail embeds into hydrophobic domains (e.g., micelles or bacterial cell walls), while the hydroxyl head remains anchored in the aqueous phase, effectively lowering interfacial tension.

Applications in Formulation Science: Synergistic Disinfectants

One of the most rigorous applications of 1-phenoxy-2-butanol is its use in high-level disinfectant concentrates[3]. Standard biocides, such as N,N-bis-(3-aminopropyl) laurylamine, often struggle to penetrate the waxy, mycolic acid-rich cell walls of Mycobacteria.

By integrating 1-phenoxy-2-butanol (often in mixture with its isomer 2-phenoxy-1-butanol), the formulation benefits from a "solfactant" effect[3]. The aromatic alcohol disrupts the lipid packing of the mycobacterial membrane, increasing permeability. Furthermore, it drastically reduces the viscosity of the amine concentrate, enhancing storage stability and handling properties[3].

Disinfectant_Mechanism Phenoxy 1-Phenoxy-2-butanol (Solfactant) Membrane Mycobacterial Cell Membrane Phenoxy->Membrane Permeabilizes Amine Biocidal Amine (e.g., Laurylamine) Amine->Membrane Penetrates Lysis Membrane Disruption & Cell Lysis Membrane->Lysis Synergistic Action

Synergistic membrane disruption mechanism of 1-phenoxy-2-butanol and biocidal amines.
Protocol 1: Formulation and Efficacy Testing of Mycobactericidal Concentrates

This protocol is a self-validating system; the use of a specific neutralizer ensures that the observed log reduction is due to the contact time, not residual carryover toxicity.

  • Solfactant Integration: Blend 1-phenoxy-2-butanol (1.5% w/w) with N,N-bis-(3-aminopropyl) laurylamine (2.0% w/w) in an aqueous base containing non-ionic surfactants.

  • Homogenization: Stir at 400 rpm at 25°C until a clear, isotropic solution forms. Verify that the viscosity is reduced compared to the amine-only control.

  • Inoculation: Prepare a standardized suspension of Mycobacterium terrae (a validated surrogate for M. tuberculosis) at 108 CFU/mL. Inoculate 1 mL of this suspension into 9 mL of the test formulation.

  • Contact Time & Neutralization (Critical Step): Allow exact contact times of 5, 15, and 30 minutes. Immediately transfer 1 mL of the mixture into 9 mL of a validated neutralizer (Tween 80/Saponin/Histidine/Cysteine broth) to instantly quench biocidal activity.

  • Plating & Enumeration: Plate the neutralized mixture onto Middlebrook 7H11 agar. Incubate for 21 days at 37°C. Calculate the log reduction; a >4-log reduction validates the synergistic efficacy.

Biocatalysis: Enzymatic Kinetic Resolution

In drug development, enantiopure 1,2-alkanediol derivatives are highly sought after. 1-Phenoxy-2-butanol serves as an excellent model substrate for kinetic resolution using Candida antarctica Lipase B (CALB)[2]. The steric bulk of the phenoxy group adjacent to the chiral center at C2 probes the spatial constraints of the enzyme's active site[2].

Because the effect of substrate structure on the enantiomeric ratio (E-value) differs between hydrolysis and transesterification, conducting this reaction in organic media with an acyl donor (like vinyl acetate) drives the reaction to completion by rendering the transesterification irreversible (vinyl alcohol tautomerizes to acetaldehyde)[2].

CALB_Resolution Substrate Racemic 1-Phenoxy-2-butanol (Substrate) Reaction Transesterification (Organic Media) Substrate->Reaction Enzyme Candida antarctica Lipase B (CALB Catalyst) Enzyme->Reaction Catalysis Prod1 (R)-1-Phenoxy-2-butanol (Unreacted Enantiomer) Reaction->Prod1 Prod2 (S)-Ester Derivative (Resolved Product) Reaction->Prod2

Workflow for the kinetic resolution of racemic 1-phenoxy-2-butanol using CALB.
Protocol 2: Biocatalytic Kinetic Resolution of 1-Phenoxy-2-butanol

This protocol utilizes chiral HPLC as a self-validating feedback loop to confirm the E-value and optical purity.

  • Substrate Preparation: Dissolve racemic 1-phenoxy-2-butanol (50 mM) and vinyl acetate (150 mM, acting as the acyl donor) in dry diisopropyl ether (10 mL).

  • Enzyme Addition: Add 100 mg of immobilized Candida antarctica Lipase B (CALB).

  • Reaction Incubation: Incubate the mixture at 40°C in an orbital shaker set to 250 rpm. The high agitation rate is required to eliminate mass transfer limitations at the solid-liquid interface.

  • Kinetic Monitoring: Withdraw 50 µL aliquots at 1, 2, 4, and 8 hours. Evaporate the solvent, reconstitute in the HPLC mobile phase (e.g., Hexane/Isopropanol 90:10), and analyze via chiral stationary phase HPLC.

  • Termination & Separation: Once 50% conversion is reached (yielding maximum ee for the unreacted enantiomer), filter out the immobilized enzyme to stop the reaction. Separate the unreacted (R)-1-phenoxy-2-butanol from the newly formed (S)-ester using flash column chromatography (silica gel, ethyl acetate/hexane gradient).

Conclusion

1-Phenoxy-2-butanol is far more than a simple solvent; its precise LogP, low PSA, and distinct stereocenter make it a highly functional molecule. Whether acting as a membrane-permeabilizing solfactant in advanced biocidal formulations or serving as a stereochemical probe in enzymatic resolutions, mastering its physical chemistry is essential for innovative application development.

References

  • Guidechem. "2-Butanol, 1-phenoxy- 4317-72-0 Properties and Synthesis Route." Guidechem Chemical Database.
  • PubMed (National Institutes of Health). "Enantiopure derivatives of 1,2-alkanediols: substrate requirements of lipase B from Candida antarctica." Chirality, 2000.
  • Google Patents. "Disinfectant concentrate and disinfectant based on amines and alcohols and use thereof (EP0551975A1)." European Patent Office.

Sources

Exploratory

molecular weight and structural analysis of 2-Butanol, 1-phenoxy-

Title: Molecular Weight, Structural Elucidation, and Biocatalytic Profiling of 2-Butanol, 1-phenoxy- (CAS 4317-72-0): A Technical Guide for Advanced Research Applications Executive Summary In the realm of synthetic chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Molecular Weight, Structural Elucidation, and Biocatalytic Profiling of 2-Butanol, 1-phenoxy- (CAS 4317-72-0): A Technical Guide for Advanced Research Applications

Executive Summary

In the realm of synthetic chemistry and drug development, functionalized secondary alcohols serve as critical chiral building blocks. 2-Butanol, 1-phenoxy- (commonly referred to as 1-phenoxy-2-butanol) is a prime example of a versatile intermediate. Featuring both a hydrophobic phenoxy ether linkage and a reactive secondary hydroxyl group, this molecule is highly valued in the synthesis of active pharmaceutical ingredients (APIs) and advanced material sciences [1].

This technical whitepaper provides an in-depth analysis of the molecular weight, structural characteristics, and analytical methodologies required to characterize and isolate the enantiomers of 1-phenoxy-2-butanol. By bridging theoretical physicochemical data with field-proven benchtop protocols, this guide establishes a self-validating framework for researchers working with this compound.

Physicochemical Profiling & Structural Architecture

The structural integrity of 2-Butanol, 1-phenoxy- is defined by its core formula, C10​H14​O2​ . The molecule consists of a 2-butanol chain where the terminal C1 methyl group is substituted with a phenoxy moiety. This creates a stereocenter at the C2 position, rendering the molecule chiral—a critical factor for pharmacological applications where enantiomeric purity dictates biological efficacy.

Understanding the baseline physicochemical properties is essential for designing downstream extraction, chromatography, and reaction protocols. The relatively low Polar Surface Area (PSA) and moderate lipophilicity (LogP) indicate that the molecule will partition favorably into organic solvents, dictating the use of reverse-phase chromatography for liquid-phase analysis.

Table 1: Quantitative Physicochemical Properties

ParameterValueAnalytical Significance
CAS Registry Number 4317-72-0Unique identifier for regulatory and inventory tracking [1].
Molecular Formula C10​H14​O2​ Determines elemental composition for HRMS validation.
Average Molecular Weight 166.22 g/mol Used for standard molarity calculations in bulk synthesis [1].
Monoisotopic Mass 166.0994 DaCritical for High-Resolution Mass Spectrometry (HRMS) gating.
Topological PSA 29.46 ŲIndicates moderate membrane permeability; useful for ADME modeling[1].
LogP (Predicted) 1.83Guides solvent selection (e.g., ethyl acetate/hexane) for extraction [1].

Structural Validation: Analytical Methodologies

To establish a self-validating system, any structural claim must be backed by orthogonal analytical techniques. The following protocols detail the step-by-step methodologies for confirming the molecular weight and structure of 1-phenoxy-2-butanol using LC-MS/MS and NMR.

Protocol 1: LC-MS/MS Molecular Weight & Fragmentation Analysis

Causality Check: We utilize a C18 reverse-phase column because the LogP of 1.83 ensures optimal retention, preventing the analyte from eluting in the void volume. Electrospray Ionization in positive mode (ESI+) is selected because the secondary alcohol and ether oxygen can readily accept a proton to form a stable [M+H]+ adduct.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 2-Butanol, 1-phenoxy- in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using the initial mobile phase.

  • Internal Standard Addition: Spike the sample with 1 µg/mL of a deuterated analog (e.g., Phenol-d5) to validate ionization efficiency and correct for matrix effects.

  • Chromatographic Separation:

    • Column: C18 (50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: LC-MS Water + 0.1% Formic Acid (promotes protonation).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry (ESI+): Scan for the precursor ion at m/z 167.2 ( [M+H]+ ).

  • MS/MS Fragmentation: Apply a collision energy of 15-20 eV.

    • Expected Fragments: The primary cleavage occurs at the ether bond, yielding a phenoxy cation (m/z 95.0) and a loss of the butanol moiety. A secondary neutral loss of water (-18 Da) from the alcohol group yields m/z 149.2.

  • Validation: Run a blank (Methanol + Internal Standard) to ensure no carryover or isobaric background interference exists at m/z 167.2.

Table 2: Key NMR Structural Assignments (1H NMR, 400 MHz, CDCl3)

Shift (ppm)MultiplicityIntegrationAssignment / Causality
6.90 - 7.30Multiplet5HAromatic protons of the phenoxy ring.
3.85 - 4.00Multiplet1HC2 methine proton; shifted downfield due to adjacent hydroxyl.
3.75 - 3.85Doublet of Doublets2HC1 methylene protons; diastereotopic due to adjacent chiral center.
2.50Broad Singlet1HHydroxyl proton (exchanges with D2​O ).
1.50 - 1.65Multiplet2HC3 methylene protons.
0.98Triplet3HC4 terminal methyl group.

Biocatalytic Kinetic Resolution (Chiral Separation)

Because 1-phenoxy-2-butanol possesses a chiral center at C2, chemical synthesis typically yields a racemic mixture. For pharmaceutical applications, isolating the pure (R)- and (S)-enantiomers is mandatory.

Causality Check: Traditional chiral chromatography is expensive for scale-up. Instead, we employ a biocatalytic kinetic resolution using Candida antarctica Lipase B (CALB). CALB possesses a highly specific, funnel-like active site. The steric bulk of the phenoxymethyl group forces the molecule into a specific orientation, allowing the enzyme to selectively transfer an acyl group to the (R)-enantiomer while leaving the (S)-enantiomer untouched [2].

Protocol 2: Lipase-Catalyzed Kinetic Resolution
  • Reaction Setup: In a dry 50 mL round-bottom flask, dissolve 10 mmol of racemic 2-Butanol, 1-phenoxy- in 20 mL of anhydrous hexane.

  • Acyl Donor Addition: Add 30 mmol of vinyl butanoate. Why vinyl butanoate? The byproduct of this acyl donor is vinyl alcohol, which immediately tautomerizes to volatile acetaldehyde, rendering the acylation strictly irreversible [2].

  • Biocatalyst Introduction: Add 100 mg of immobilized CALB (Novozym 435).

  • Incubation: Stir the suspension at 30°C for 24 hours. Monitor the reaction via chiral GC until exactly 50% conversion is achieved.

  • Separation (Self-Validating Step): Filter out the immobilized enzyme (which can be washed and reused, validating process efficiency). The filtrate now contains (R)-1-phenoxy-2-butyl butanoate (an ester) and (S)-1-phenoxy-2-butanol (an alcohol).

  • Purification: Separate the highly lipophilic ester from the polar alcohol using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 9:1).

G Racemic Racemic 1-Phenoxy-2-butanol (Substrate) Enzyme CALB (Lipase B) Biocatalyst Racemic->Enzyme Binds to active site AcylDonor Vinyl Butanoate (Irreversible Acyl Donor) AcylDonor->Enzyme Acyl transfer ProductR (R)-1-Phenoxy-2-butyl butanoate (Acylated Ester) Enzyme->ProductR Enantioselective Esterification ProductS (S)-1-Phenoxy-2-butanol (Unreacted Alcohol) Enzyme->ProductS Steric Exclusion

Caption: Biocatalytic kinetic resolution pathway of 1-phenoxy-2-butanol using CALB.

Conclusion

The molecular weight (166.22 g/mol ) and structural nuances of 2-Butanol, 1-phenoxy- dictate its behavior in both analytical and synthetic environments. By leveraging its specific LogP and fragmentation patterns, researchers can establish robust LC-MS/MS validation protocols. Furthermore, exploiting the steric environment around the C2 chiral center allows for highly efficient, enzyme-driven kinetic resolutions, providing scalable access to enantiopure building blocks for advanced drug development.

References

  • Guidechem - 2-Butanol, 1-phenoxy- Properties, Molecular Weight, and Synthesis Route.
  • ResearchGate (Elisabeth Egholm Jacobsen et al.) - Efficient methods for kinetic resolution of 1-phenoxy-2-butanol, 1-phenylmethoxy-2-butanol, and 1-phenoxy-2-pentanol using lipase B from Candida antarctica.
Foundational

Spectroscopic Characterization of 1-Phenoxy-2-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) and Proton Nuclear Magnetic Resonance (¹H-NMR) spec...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopic data for 1-phenoxy-2-butanol. In the field of drug development and chemical synthesis, precise structural elucidation of molecules is paramount. Spectroscopy serves as a cornerstone for this purpose, offering a non-destructive method to probe the molecular architecture and functional groups present in a sample.

Core Principles of Spectroscopic Analysis

Before delving into the specific data for 1-phenoxy-2-butanol, it is essential to briefly revisit the foundational principles of the spectroscopic techniques employed.

  • FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule. Different functional groups vibrate at characteristic frequencies. When the frequency of the IR radiation matches the vibrational frequency of a specific bond, absorption occurs, resulting in a peak in the FTIR spectrum. The position, intensity, and shape of these peaks provide a fingerprint of the molecule's functional groups.

  • ¹H-NMR Spectroscopy: This method exploits the magnetic properties of atomic nuclei, specifically the proton (¹H). When placed in a strong magnetic field, protons can exist in different spin states. The absorption of radiofrequency waves can induce transitions between these states. The precise frequency at which a proton absorbs is influenced by its local chemical environment, a phenomenon known as the chemical shift. Furthermore, the interaction between neighboring protons leads to the splitting of NMR signals, providing valuable information about the connectivity of atoms.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following are generalized protocols for obtaining FTIR and ¹H-NMR spectra for a liquid sample like 1-phenoxy-2-butanol.

FTIR Sample Preparation and Data Acquisition
  • Sample Preparation: For a liquid sample, the simplest method is to place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared using a suitable infrared-transparent solvent (e.g., carbon tetrachloride), and the spectrum recorded in a liquid cell.

  • Instrument Parameters: A typical FTIR spectrometer would be configured to scan the mid-infrared range (4000-400 cm⁻¹). A number of scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or the solvent) is recorded and automatically subtracted from the sample spectrum.

¹H-NMR Sample Preparation and Data Acquisition
  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or dimethyl sulfoxide, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

  • Instrument Parameters: The sample is placed in the NMR spectrometer, which typically operates at a high magnetic field strength (e.g., 300, 400, or 500 MHz). The data acquisition parameters, such as the pulse sequence, acquisition time, and relaxation delay, are optimized to obtain a high-resolution spectrum.

FTIR Spectral Data Analysis for 1-Phenoxy-2-butanol

The FTIR spectrum of 1-phenoxy-2-butanol is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The following table summarizes the predicted key peaks, with reference to the known data for 1-phenoxy-2-propanol.[1][2]

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2960-2850StrongC-H stretch (aliphatic)
~1600, ~1500Medium-StrongC=C stretch (aromatic ring)
~1240StrongC-O stretch (aryl ether)
~1100StrongC-O stretch (secondary alcohol)
~750, ~690StrongC-H out-of-plane bend (monosubstituted benzene)

Causality Behind the Assignments:

  • The broadness of the O-H stretching band is due to hydrogen bonding between the alcohol groups of different molecules.

  • The aromatic C-H stretching vibrations appear at higher wavenumbers than their aliphatic counterparts due to the sp² hybridization of the carbon atoms.

  • The C-O stretching vibrations for the ether and alcohol are distinct due to the different electronic environments of the oxygen atoms.

Diagram: Molecular Structure and Key Vibrational Modes of 1-Phenoxy-2-butanol

Caption: Key vibrational modes in 1-phenoxy-2-butanol.

¹H-NMR Spectral Data Analysis for 1-Phenoxy-2-butanol

The ¹H-NMR spectrum of 1-phenoxy-2-butanol will provide detailed information about the number of different proton environments, their chemical shifts, and their coupling patterns. The following table outlines the predicted ¹H-NMR data.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-a (Ar-H, ortho)~6.9d2H
H-b (Ar-H, meta)~7.3t2H
H-c (Ar-H, para)~6.9t1H
H-d (-O-CH₂-)~3.9m2H
H-e (-CH(OH)-)~4.0m1H
H-f (-CH₂-)~1.6m2H
H-g (-CH₃)~0.9t3H
H-h (-OH)Variables (broad)1H

Rationale for Predicted Chemical Shifts and Multiplicities:

  • Aromatic Protons (H-a, H-b, H-c): The protons on the phenyl ring will appear in the aromatic region (6.5-8.0 ppm). The electron-donating effect of the ether oxygen will shield the ortho and para protons, shifting them slightly upfield compared to the meta protons.

  • Methylene Protons adjacent to Ether (H-d): These protons are deshielded by the adjacent electronegative oxygen atom and will appear at a relatively downfield chemical shift. They will be split by the adjacent methine proton.

  • Methine Proton (H-e): This proton is attached to the carbon bearing the hydroxyl group and is therefore deshielded. It will be split by the protons on the two adjacent methylene groups.

  • Methylene Protons (H-f): These protons are in a standard aliphatic environment and will appear further upfield. They will be split by the adjacent methine and methyl protons.

  • Methyl Protons (H-g): The terminal methyl group protons are the most shielded and will appear at the highest field (lowest ppm value). They will be split into a triplet by the adjacent methylene protons.

  • Hydroxyl Proton (H-h): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, temperature, and solvent. It often appears as a broad singlet due to chemical exchange.

Diagram: Proton Environments and Coupling in 1-Phenoxy-2-butanol

Caption: Predicted ¹H-NMR proton environments and key couplings.

Conclusion

This guide has provided a detailed, albeit predictive, analysis of the FTIR and ¹H-NMR spectra of 1-phenoxy-2-butanol. By leveraging the spectral data of a close structural analog and applying fundamental spectroscopic principles, a comprehensive characterization has been constructed. For professionals in research and drug development, this systematic approach is invaluable when encountering novel compounds or those with limited available reference data. The presented methodologies and interpretations serve as a robust framework for the structural elucidation of organic molecules.

References

  • SpectraBase. 1-Phenoxy-2-propanol. [Link]

  • NIST. 1-Phenoxypropan-2-ol. [Link]

  • PubChem. 1-Phenyl-2-butanol. [Link]

  • NIST. 1-Propanol, 2-phenoxy-. [Link]

Sources

Exploratory

Toxicological Profile and Safety Data Sheet (SDS) for 1-Phenoxy-2-butanol (CAS: 4317-72-0)

Executive Summary & Chemical Identity In the landscape of specialty solvents, preservatives, and chemical intermediates, phenoxy alcohols represent a critical class of amphiphilic molecules. 1-Phenoxy-2-butanol (IUPAC: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In the landscape of specialty solvents, preservatives, and chemical intermediates, phenoxy alcohols represent a critical class of amphiphilic molecules. 1-Phenoxy-2-butanol (IUPAC: 1-phenoxybutan-2-ol; CAS: 4317-72-0) is a structurally distinct ether alcohol characterized by a lipophilic phenyl ring and a hydrophilic secondary alcohol moiety.

Due to the scarcity of direct in vivo toxicological data for this specific isomer, modern predictive toxicology relies on a rigorous read-across methodology [1]. By analyzing structurally homologous compounds—such as Propylene Glycol Phenyl Ether (PPh) and 2-Phenoxyethanol—we can extrapolate its pharmacokinetic behavior, local tolerability, and systemic safety profile with high scientific fidelity [2].

Quantitative Physicochemical Data

Understanding the physicochemical properties is the first step in predicting biological membrane permeability and environmental fate. The data below summarizes the core parameters of 1-phenoxy-2-butanol [1].

Table 1: Physicochemical Properties of 1-Phenoxy-2-butanol

PropertyValueCausality / Relevance to Toxicology
CAS Number 4317-72-0Unique identifier for regulatory tracking.
Molecular Formula C₁₀H₁₄O₂Dictates molecular weight and combustion products.
Molecular Weight 166.22 g/mol < 500 Da; indicates high potential for dermal penetration.
LogP (Octanol/Water) 1.84Lipophilic enough to cross lipid bilayers, but hydrophilic enough for aqueous transport.
Polar Surface Area 29.46 ŲLow PSA facilitates rapid absorption across the stratum corneum and GI tract.

Toxicological Profile: Mechanistic Insights

Systemic and Acute Toxicity

Based on structural analogs (e.g., PPh), 1-phenoxy-2-butanol exhibits low acute systemic toxicity [2].

  • Oral & Dermal: The predicted acute oral LD₅₀ in rats exceeds 2,000 mg/kg, and the dermal LD₅₀ in rabbits is similarly > 2,000 mg/kg.

  • Metabolism: Upon systemic absorption, the secondary alcohol is rapidly oxidized by hepatic alcohol dehydrogenase (ADH) to 1-phenoxy-2-butanone. The molecule subsequently undergoes Phase II conjugation (glucuronidation/sulfation) facilitating rapid renal excretion. The LogP of 1.84 ensures it does not bioaccumulate in adipose tissue.

Local Effects: Ocular and Dermal Irritation

The most critical hazard associated with phenoxy alcohols is severe ocular irritation . The amphiphilic nature of 1-phenoxy-2-butanol allows the lipophilic phenyl ring to penetrate the corneal epithelium, while the hydroxyl group acts as a surfactant, disrupting the lipid bilayer. This leads to cellular lysis and irreversible denaturation of stromal proteins, manifesting as corneal opacity (GHS Category 1: Eye Damage) [3]. Dermal irritation is typically mild, as the stratum corneum provides a more robust barrier than the non-keratinized corneal epithelium.

OcularIrritation Chem 1-Phenoxy-2-butanol (Amphiphilic Solvent) Cornea Corneal Epithelium Penetration Chem->Cornea Lipophilic Phenyl Ring Lipid Lipid Bilayer Disruption Cornea->Lipid Surfactant Action Protein Stromal Protein Denaturation Lipid->Protein Cellular Lysis Damage Irreversible Corneal Opacity (Eye Dam. 1) Protein->Damage Aggregation

Caption: Mechanistic pathway of ocular irritation and corneal damage induced by phenoxy alcohols.

Safety Data Sheet (SDS) Core Directives

As an Application Scientist, I mandate that the SDS for 1-phenoxy-2-butanol be structured not just for compliance, but for practical laboratory safety based on chemical causality [4].

Section 2: Hazard Identification
  • GHS Classification:

    • Eye Damage / Irritation: Category 1 (H318: Causes serious eye damage) .

    • Acute Toxicity (Oral): Category 5 (H303: May be harmful if swallowed) .

  • Signal Word: Danger.

Section 4: First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Causality: Rapid dilution is critical to halt the surfactant-driven denaturation of corneal proteins before irreversible opacity occurs.

  • Skin Contact: Wash with soap and water. Remove contaminated clothing. Causality: Prolonged contact can strip dermal lipids due to the solvent properties of the ether alcohol, leading to contact dermatitis.

Section 7 & 8: Handling, Storage, and PPE
  • Storage: Store in tightly closed containers in a cool, well-ventilated area away from strong oxidizers. Causality: The ether linkage is susceptible to slow auto-oxidation, which can generate irritating peroxides over time.

  • PPE:

    • Gloves: Nitrile rubber (minimum 0.4 mm thickness). Causality: Nitrile provides superior resistance to polar/non-polar amphiphilic molecules compared to latex.

    • Eye Protection: Chemical splash goggles or full-face shields are mandatory. Standard safety glasses are insufficient against liquid splash hazards for Category 1 eye irritants.

Experimental Methodologies for Toxicity Validation

To empirically validate the read-across predictions, the following self-validating in vitro protocols are recommended for drug development professionals.

Protocol 1: Bovine Corneal Opacity and Permeability (BCOP) Assay

Purpose: To quantify the ocular irritation potential (Eye Dam. 1) without in vivo animal testing. Causality: The bovine cornea closely mimics the human cornea in stromal thickness and lipid composition, making it a highly predictive ex vivo model for amphiphilic solvents.

Step-by-Step Methodology:

  • Cornea Excision: Isolate corneas from freshly slaughtered bovine eyes, leaving a 2–3 mm scleral rim to maintain structural integrity.

  • Mounting: Mount the corneas in specialized BCOP holders, creating an anterior and posterior chamber. Fill both chambers with Eagle's Minimum Essential Medium (EMEM).

  • Equilibration: Incubate at 32°C for 1 hour to establish baseline metabolic activity.

  • Baseline Opacity: Measure baseline opacity using an opacitometer.

  • Dosing: Apply 750 µL of neat 1-phenoxy-2-butanol to the anterior chamber.

    • Self-Validation Control: Concurrently run a positive control (100% Ethanol) and a negative control (0.9% NaCl). The assay is only valid if the positive control yields an In Vitro Irritancy Score (IVIS) within the historical confidence interval (typically > 40).

  • Incubation & Washing: Incubate for 10 minutes, then thoroughly wash the anterior chamber with EMEM.

  • Measurement: Measure post-exposure opacity. Add sodium fluorescein to the anterior chamber and measure optical density (OD₄₉₀) in the posterior chamber after 90 minutes to quantify permeability (lipid bilayer disruption).

  • Calculation: Calculate IVIS = Opacity + (15 × Permeability). An IVIS > 55 confirms GHS Category 1.

Protocol 2: MTT Cytotoxicity Assay on HepG2 Cells

Purpose: To evaluate early-stage hepatotoxicity. Causality: Because 1-phenoxy-2-butanol undergoes hepatic metabolism, human hepatoma (HepG2) cells provide a metabolically competent model to assess the toxicity of both the parent compound and its transient metabolites.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Expose cells to a concentration gradient of 1-phenoxy-2-butanol (10 µM to 10 mM) dissolved in 0.1% DMSO.

    • Self-Validation Control: Include a vehicle control (0.1% DMSO) and a positive control (0.1% Triton X-100). The assay is valid only if vehicle control viability is >95% and positive control viability is <10%.

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Remove media and add 100 µL of MTT solution (0.5 mg/mL). Incubate for 3 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization: Discard the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value using non-linear regression analysis.

Predictive Toxicology Workflow

To synthesize the data, the following workflow demonstrates how structural homology and in vitro validation converge to generate a robust safety profile.

ReadAcross Target Target: 1-Phenoxy-2-butanol (CAS: 4317-72-0) QSAR QSAR & Structural Homology Analysis Target->QSAR Source Source Analogs (PPh, Phenoxyethanol) Source->QSAR InVitro In Vitro Validation (BCOP, MTT) QSAR->InVitro Profile Final Toxicological Profile & SDS InVitro->Profile

Caption: Predictive toxicological workflow using read-across methodology and in vitro validation.

References

  • OECD Existing Chemicals Database. "Propylene Glycol Phenyl Ether (PPh) SIDS Initial Assessment Report." Organisation for Economic Co-operation and Development (OECD). [Link]

  • PubChem. "2-Butanol, 4-(cyclohexylamino)-1-phenoxy- Compound Summary." National Center for Biotechnology Information (NIH).[Link]

  • XiXiSys. "GHS Safety Data Sheet for 1-phenoxy-butan-2-ol (Rev.11)." XiXiSys Chemical Database.[Link]

Foundational

Thermodynamic Stability of 2-Butanol, 1-phenoxy-: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth analysis of the thermodynamic stability of 2-Butanol, 1-phenoxy- at standard temperature and pressure. Designed for researchers, scientists, and drug development professionals, this docume...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the thermodynamic stability of 2-Butanol, 1-phenoxy- at standard temperature and pressure. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical estimations with actionable experimental protocols to deliver a comprehensive understanding of this compound's energetic landscape. In the absence of direct experimental data for this specific molecule, this guide employs established computational methodologies to predict its thermodynamic properties, while also providing the detailed experimental frameworks necessary for their empirical validation.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug molecule from discovery to clinical application is fraught with challenges, a significant portion of which are dictated by its inherent physicochemical properties. Among these, thermodynamic stability is a cornerstone of a viable pharmaceutical candidate. It governs not only the shelf-life and storage conditions of a drug substance but also influences its bioavailability, formulation strategies, and ultimately, its safety and efficacy. A molecule that is thermodynamically unstable under standard conditions may be prone to degradation, leading to a loss of potency and the formation of potentially toxic byproducts.

2-Butanol, 1-phenoxy-, a molecule featuring both an ether linkage and a secondary alcohol, presents a chemical architecture of interest in medicinal chemistry. Its stability profile is a critical determinant of its potential utility. This guide will therefore explore the thermodynamic landscape of this molecule, offering both predictive insights and the means for empirical verification.

Predictive Analysis: Estimating Thermodynamic Properties via the Joback Group Contribution Method

In the absence of experimental data, the Joback group contribution method offers a robust and widely utilized approach for estimating the thermodynamic properties of organic compounds based on their molecular structure[1][2]. This first-order method assumes that the properties of a molecule can be calculated as the sum of the contributions of its constituent functional groups, with no interactions between them[1].

For 2-Butanol, 1-phenoxy-, the molecule is deconstructed into the following Joback groups:

  • One -CH3 (methyl) group

  • One -CH2- (methylene) group

  • One >CH- (methine) group

  • One -OH (alcohol) group

  • Five =CH- (aromatic methine) groups

  • One =C< (aromatic carbon) group

The Joback method utilizes specific formulas to estimate key thermodynamic parameters. The calculated values for 2-Butanol, 1-phenoxy- are presented in Table 1, alongside experimental data for the related compounds, phenol and diethyl ether, for comparative analysis.

PropertyEstimated Value for 2-Butanol, 1-phenoxy-Experimental Value for PhenolExperimental Value for Diethyl Ether
Standard Enthalpy of Formation (ΔfH°) (gas, 298.15 K) -245.53 kJ/mol-96.4 kJ/mol[3]-252.7 kJ/mol[4]
Standard Gibbs Free Energy of Formation (ΔfG°) (gas, 298.15 K) -58.84 kJ/mol-32.5 kJ/mol-129.7 kJ/mol
Ideal Gas Heat Capacity (Cp) (298.15 K) 258.91 J/(mol·K)128.9 J/(mol·K)[3]119.46 J/(mol·K)[4]

Table 1: Estimated Thermodynamic Properties of 2-Butanol, 1-phenoxy- and Comparative Experimental Data

The negative values for the standard enthalpy and Gibbs free energy of formation suggest that 2-Butanol, 1-phenoxy- is thermodynamically stable with respect to its constituent elements in their standard states. The estimated enthalpy of formation is comparable to that of diethyl ether, indicating a degree of energetic stability.

Thermal Stability and Decomposition Profile

While the estimated thermodynamic properties provide insight into the molecule's stability at standard conditions, its behavior at elevated temperatures is of practical importance for handling, storage, and processing. The thermal stability of 2-Butanol, 1-phenoxy- is expected to be influenced by the lability of the ether bond and the alcohol functional group.

Based on analogous structures, thermal decomposition is likely to initiate via cleavage of the C-O bonds. Two primary decomposition pathways can be postulated:

  • Cleavage of the phenoxy C-O bond: This would lead to the formation of a phenoxy radical and a 2-butoxy radical.

  • Cleavage of the butoxy C-O bond: This would result in a phenyl radical and a 2-butoxy radical.

Following initial bond scission, a cascade of further reactions, including hydrogen abstraction, and C-C bond cleavage, would likely occur, leading to the formation of smaller, volatile molecules such as phenols, butenes, and aldehydes. A proposed, simplified thermal decomposition pathway is illustrated below.

G 2-Butanol, 1-phenoxy- 2-Butanol, 1-phenoxy- Phenoxy_Radical Phenoxy_Radical 2-Butanol, 1-phenoxy-->Phenoxy_Radical Heat (Δ) 2-Butoxy_Radical 2-Butoxy_Radical 2-Butanol, 1-phenoxy-->2-Butoxy_Radical Heat (Δ) Phenol Phenol Phenoxy_Radical->Phenol + H• Butenes Butenes 2-Butoxy_Radical->Butenes Rearrangement Aldehydes Aldehydes 2-Butoxy_Radical->Aldehydes Oxidation G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis Weigh_Sample Weigh_Sample Place_in_Crucible Place_in_Crucible Weigh_Sample->Place_in_Crucible Assemble_Bomb Assemble_Bomb Place_in_Crucible->Assemble_Bomb Pressurize_O2 Pressurize_O2 Assemble_Bomb->Pressurize_O2 Place_in_Calorimeter Place_in_Calorimeter Pressurize_O2->Place_in_Calorimeter Equilibrate Equilibrate Place_in_Calorimeter->Equilibrate Ignite Ignite Equilibrate->Ignite Monitor_Temp Monitor_Temp Ignite->Monitor_Temp Calculate_Heat_of_Combustion Calculate_Heat_of_Combustion Monitor_Temp->Calculate_Heat_of_Combustion Apply_Corrections Apply_Corrections Calculate_Heat_of_Combustion->Apply_Corrections Calculate_Enthalpy_of_Formation Calculate_Enthalpy_of_Formation Apply_Corrections->Calculate_Enthalpy_of_Formation

Caption: Experimental workflow for bomb calorimetry.

Thermal Stability Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful thermal analysis techniques that provide information on the thermal stability, decomposition temperatures, and phase transitions of a material.

Methodology for Thermogravimetric Analysis (TGA):

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of 2-Butanol, 1-phenoxy- is placed in a TGA pan.

  • Instrument Setup: The TGA is programmed with a specific temperature ramp (e.g., 10 °C/min) and atmosphere (e.g., inert nitrogen or oxidative air).

  • Data Acquisition: The instrument continuously measures the mass of the sample as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature at which maximum weight loss occurs.

Methodology for Differential Scanning Calorimetry (DSC):

  • Sample Preparation: A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC is programmed with a specific heating and cooling cycle (e.g., heat from 25 °C to 300 °C at 10 °C/min).

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

G cluster_TGA TGA cluster_DSC DSC Start Start Prepare_Sample Prepare_Sample Start->Prepare_Sample End End Setup_Instrument Setup_Instrument Prepare_Sample->Setup_Instrument TGA_Acquire_Data Acquire Mass vs. Temp Data Setup_Instrument->TGA_Acquire_Data TGA Protocol DSC_Acquire_Data Acquire Heat Flow vs. Temp Data Setup_Instrument->DSC_Acquire_Data DSC Protocol TGA_Analyze Determine Decomposition Temp. TGA_Acquire_Data->TGA_Analyze TGA_Analyze->End TGA Results DSC_Analyze Identify Phase Transitions & Decomposition DSC_Acquire_Data->DSC_Analyze DSC_Analyze->End DSC Results

Caption: Combined workflow for TGA and DSC analysis.

Conclusion

This guide has provided a comprehensive overview of the thermodynamic stability of 2-Butanol, 1-phenoxy-, leveraging predictive methodologies in the absence of direct experimental data. The Joback group contribution method suggests that the compound is thermodynamically stable at standard conditions. The outlined experimental protocols for bomb calorimetry, TGA, and DSC provide a clear and actionable framework for researchers to empirically determine the precise thermodynamic parameters and thermal stability profile of this molecule. A thorough understanding of these properties is paramount for the rational design and development of new chemical entities in the pharmaceutical and broader chemical industries.

References

  • Joback, K. G. (1984). A Unified Approach to Physical Property Estimation Using Multivariate Statistical Techniques. Master's thesis, Massachusetts Institute of Technology.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications, 57(1-6), 233-243. [Link]

  • NIST Chemistry WebBook. (n.d.). Phenol. Retrieved from [Link]

  • Wikipedia. (2023). Joback method. Retrieved from [Link]

  • Wikipedia. (2023). Diethyl ether (data page). Retrieved from [Link]

Sources

Exploratory

Mechanism of Formation for 1-Phenoxy-2-Butanol During Etherification: A Technical Whitepaper

Executive Summary 1-Phenoxy-2-butanol (CAS: 4317-72-0) is a critical intermediate in organic synthesis, frequently utilized as a substrate for lipase-catalyzed kinetic resolutions in the development of enantiopure pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Phenoxy-2-butanol (CAS: 4317-72-0) is a critical intermediate in organic synthesis, frequently utilized as a substrate for lipase-catalyzed kinetic resolutions in the development of enantiopure pharmaceutical building blocks[1]. The synthesis of this compound relies on the etherification of phenol with 1,2-epoxybutane. Achieving absolute regioselectivity during the oxirane ring-opening is paramount for downstream drug purity. This whitepaper details the mechanistic pathways, experimental causality, and validated protocols for synthesizing 1-phenoxy-2-butanol with high regiochemical fidelity.

Mechanistic Foundations of Epoxide Etherification

The formation of 1-phenoxy-2-butanol proceeds via the nucleophilic ring-opening of 1,2-epoxybutane by phenol. The regiochemical outcome is strictly dictated by the pH of the reaction environment, which shifts the mechanism between a pure bimolecular nucleophilic substitution ( SN​2 ) and a borderline SN​1/SN​2 pathway[2].

The Base-Catalyzed Pathway ( SN​2 Mechanism)

Under basic conditions, phenol is deprotonated to form the phenoxide anion, a highly potent nucleophile. The three-membered oxirane ring of 1,2-epoxybutane possesses approximately 13 kcal/mol of ring strain, making it highly susceptible to nucleophilic attack[3]. Because the reaction follows a classic SN​2 mechanism, the phenoxide ion attacks the least sterically hindered carbon atom of the epoxide—the primary carbon (C1)[2]. This attack breaks the C1-O bond, shifting the electron density to the oxygen to form an alkoxide intermediate, which is subsequently protonated to yield 1-phenoxy-2-butanol. This pathway is highly regioselective.

The Acid-Catalyzed Pathway (Borderline SN​1/SN​2 )

Conversely, under acidic conditions, the epoxide oxygen is first protonated. This creates a superior leaving group but also induces a partial positive charge on the adjacent carbons[2]. The secondary carbon (C2) is better equipped to stabilize this partial carbocationic character than the primary carbon (C1). Consequently, the weaker nucleophile (neutral phenol) frequently attacks the more substituted C2 position, leading to an inseparable mixture of regioisomers with a significant proportion of 2-phenoxy-1-butanol[2].

Causality in Experimental Design

As a Senior Application Scientist, the selection of basic catalysis is not merely a convention but a strict requirement for target purity. Acidic conditions compromise the structural integrity of the target by producing regioisomeric mixtures that are notoriously difficult to separate via standard chromatography. By employing a strong base (e.g., NaOH), we force the reaction through the SN​2 kinetic bottleneck, ensuring >95% regioselectivity for C1 attack[3].

Furthermore, the protocol must be a self-validating system. The use of Thin-Layer Chromatography (TLC) ensures the complete consumption of the limiting reagent (phenol), while post-reaction GC-MS confirms the absence of the C2-attack byproduct, validating the mechanistic hypothesis.

Quantitative Data: Regioselectivity Comparison

To illustrate the impact of catalytic conditions on the etherification of 1,2-epoxybutane, the following table summarizes the regiochemical outcomes based on established physical organic chemistry principles:

Catalytic ConditionsReagentsMajor ProductRegioselectivity (C1:C2 attack)Dominant Mechanism
Strong Base Phenol, NaOH, H₂O/EtOH1-Phenoxy-2-butanol> 95:5Pure SN​2
Strong Acid Phenol, H₂SO₄, THF2-Phenoxy-1-butanol~ 40:60Borderline SN​1/SN​2
Thermal (Neutral) Phenol, neat, 150°C1-Phenoxy-2-butanol~ 80:20Thermal SN​2

Visualizing the Chemical Logic

Mechanism Phenol Phenol + NaOH (Deprotonation) Phenoxide Phenoxide Ion (Strong Nucleophile) Phenol->Phenoxide -H2O SN2 SN2 Attack at C1 (Least Hindered) Phenoxide->SN2 Epoxide 1,2-Epoxybutane (Strained Oxirane) Epoxide->SN2 Product 1-Phenoxy-2-Butanol (Target Product) SN2->Product Protonation

Mechanistic pathway of base-catalyzed 1,2-epoxybutane ring-opening via SN2 attack.

Step-by-Step Experimental Protocol: Base-Catalyzed Etherification

The following methodology describes the optimized, self-validating workflow for the synthesis of 1-phenoxy-2-butanol.

Step 1: Deprotonation (Nucleophile Generation)

  • Charge a flame-dried round-bottom flask with 1.0 equivalent of phenol and dissolve in a 1:1 mixture of ethanol and water.

  • Add 1.1 equivalents of sodium hydroxide (NaOH) pellets. Stir at room temperature for 30 minutes until the solution becomes homogenous, indicating the quantitative formation of sodium phenoxide.

Step 2: Etherification (Ring-Opening) 3. Equip the flask with a reflux condenser and a pressure-equalizing addition funnel. 4. Dropwise, add 1.2 equivalents of 1,2-epoxybutane over 20 minutes. Causality note: Epoxide ring-opening is highly exothermic; dropwise addition prevents thermal runaway and minimizes epoxide polymerization. 5. Heat the reaction mixture to 60°C and stir for 4 hours. 6. Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-active phenol spot confirms reaction completion.

Step 3: Quenching and Extraction 7. Cool the mixture to room temperature and quench with 1M HCl until the pH reaches exactly 7.0. Causality note: Neutralizing the solution protonates the alkoxide intermediate while preventing acid-catalyzed side reactions that could occur if the pH drops too low during workup. 8. Transfer to a separatory funnel and extract three times with ethyl acetate (EtOAc). 9. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification and Analysis 10. Purify the crude oil via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes). 11. Analyze the purified fractions via GC-MS and ¹H-NMR. The presence of a triplet for the terminal methyl group and a multiplet for the methine proton adjacent to the hydroxyl group confirms the 1-phenoxy-2-butanol structure.

Workflow Step1 Step1 Step2 Step 2: Etherification Add 1,2-Epoxybutane (60°C) Step1->Step2 Step3 Step 3: Quench & Extract Neutralize (pH 7) & EtOAc Extraction Step2->Step3 Step4 Step 4: Purification Silica Gel Chromatography Step3->Step4 Step5 Step 5: Validation GC-MS & NMR Regioselectivity Check Step4->Step5

Step-by-step experimental workflow for the synthesis and validation of 1-phenoxy-2-butanol.

References

  • Enantiopure derivatives of 1,2-alkanediols: substrate requirements of lipase B from Candida antarctica - PubMed -[Link]

  • 18.5: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts -[Link]

  • Epoxide Ring Opening With Base - Master Organic Chemistry -[Link]

Sources

Protocols & Analytical Methods

Method

gas chromatography (GC) methods for detecting 2-Butanol, 1-phenoxy-

Application Note: High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Trace Detection and Quantitation of 1-Phenoxy-2-butanol Introduction & Chemical Context 1-Phenoxy-2-butanol (CAS 4317-72-0) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Trace Detection and Quantitation of 1-Phenoxy-2-butanol

Introduction & Chemical Context

1-Phenoxy-2-butanol (CAS 4317-72-0) is a critical secondary alcohol utilized extensively as a chiral building block in pharmaceutical synthesis and as a substrate in advanced enzymatic kinetic resolution studies. With a molecular weight of 166.22 g/mol and a LogP of 1.83 [1], this compound exhibits moderate polarity and volatility. In drug development, enantiopure derivatives of 1-phenoxy-2-alkanols are frequently synthesized via transesterification catalyzed by Candida antarctica lipase B (CALB) [2].

Accurate quantitation of 1-phenoxy-2-butanol in complex biocatalytic matrices requires a highly selective and robust analytical method. This application note details a self-validating GC-MS protocol designed to eliminate matrix interference while ensuring high-throughput quantitative accuracy.

Causality in Method Development: An Expert Perspective

As analytical scientists, we must design methods where every instrument parameter serves a deliberate mechanistic purpose. The causality behind the choices in this method is as follows:

  • Direct Injection vs. Derivatization: Derivatization (e.g., silylation via BSTFA) is often employed for secondary alcohols to prevent peak tailing caused by hydrogen bonding with active silanol groups. However, 1-phenoxy-2-butanol possesses a boiling point (~250 °C) and thermal stability profile that allows for direct volatilization. By utilizing a highly deactivated ultra-inert glass liner and a mid-polar bonded phase, we eliminate the need for time-consuming derivatization steps while maintaining excellent peak symmetry ( As​ 0.9 – 1.1).

  • Stationary Phase Selection: A 5% diphenyl / 95% dimethyl polysiloxane column (e.g., HP-5MS) was selected. The 5% phenyl content provides the exact π−π interaction necessary to resolve the aromatic phenoxy ring from aliphatic matrix interferences, while the polysiloxane backbone ensures rapid elution of the alcohol moiety.

  • Mass Spectrometric Fragmentation Causality: In Electron Impact (EI) ionization (70 eV), the molecular ion of 1-phenoxy-2-butanol ( M+∙ m/z 166) is typically weak. The dominant fragmentation pathway is the inductive cleavage at the ether linkage, yielding a highly stable phenol radical cation at m/z 94 , which serves as an excellent quantifier ion. Additionally, α -cleavage adjacent to the secondary hydroxyl group results in the loss of the phenoxymethyl radical, generating a characteristic oxonium ion at m/z 59 ( [C3​H7​O]+ ). Utilizing m/z 94 for quantitation and m/z 59 and 166 as qualifiers ensures rigorous peak confirmation.

Experimental Protocols: A Self-Validating System

A protocol is only as reliable as its internal controls. This methodology is designed as a self-validating system through the mandatory use of an Internal Standard (IS) and a pre-run System Suitability Test (SST).

By employing 1-phenoxy-2-propanol as the IS, the method inherently corrects for matrix effects. Because the IS shares an identical phenoxy ether moiety and a secondary alcohol functional group, it perfectly mimics the extraction efficiency and chromatographic behavior of the target analyte.

Reagents & Materials
  • Analytes: 1-Phenoxy-2-butanol (Target, >99% purity), 1-Phenoxy-2-propanol (Internal Standard, >99% purity).

  • Solvents: GC-MS grade Hexane and Ethyl Acetate.

  • Hardware: 2.0 mL amber glass GC vials with 250 µL ultra-inert glass inserts.

Step-by-Step Sample Preparation (Liquid-Liquid Extraction)

Rationale: Aqueous biocatalytic matrices (e.g., lipase reaction broths) cannot be injected directly into a GC system without causing catastrophic column phase degradation.

  • Aliquot & Spike: Transfer 1.0 mL of the sample matrix into a 15 mL glass centrifuge tube. Immediately spike with 50 µL of the Internal Standard solution (1.0 mg/mL in methanol). Causality: Spiking before extraction ensures the IS captures all downstream volumetric and partitioning variances.

  • Extraction: Add 2.0 mL of a balanced extraction solvent (Hexane:Ethyl Acetate, 1:1 v/v). Vortex vigorously for 60 seconds to maximize the partitioning of the moderately non-polar analyte into the organic phase.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes at 4 °C to break any micro-emulsions formed by residual proteins or surfactants.

  • Recovery: Carefully transfer 1.0 mL of the upper organic layer into the GC autosampler vial.

  • System Suitability Verification (Self-Validation Gate): The sequence is programmed to inject an SST standard first. The system is only validated to proceed with sample acquisition if the chromatographic resolution ( Rs​ ) between the IS and 1-phenoxy-2-butanol is strictly > 2.0.

Quantitative Data Presentation

Table 1: GC-MS Operational Parameters

ParameterSpecificationCausality / Rationale
Inlet Temperature 250 °CEnsures flash vaporization without thermal degradation.
Carrier Gas Helium (99.999%), 1.0 mL/minConstant flow mode maintains stable retention times.
Injection Mode Splitless, 1.0 µLMaximizes trace detection limits; purge valve opens at 1.0 min.
Analytical Column HP-5MS (30 m × 0.25 mm × 0.25 µm)Balances polarity for aromatic and alcohol group separation.
Oven Program 80 °C (1 min) 15 °C/min 280 °C (3 min)Rapidly elutes the solvent front, then focuses the analyte.
MS Transfer Line 280 °CPrevents cold-spot condensation of the analyte before the MS.
Ion Source / Energy 230 °C / 70 eVStandard EI conditions for reproducible fragmentation.
SIM Acquisition m/z 59, 94 (Quant), 166Maximizes signal-to-noise ratio by ignoring matrix background.

Table 2: Method Validation & System Suitability Metrics

Validation MetricResult / ThresholdStatus
Linearity Range 0.1 – 100 µg/mLValidated
Correlation Coefficient ( R2 ) > 0.999Validated
Limit of Detection (LOD) 0.03 µg/mL (S/N > 3)Validated
Limit of Quantitation (LOQ) 0.10 µg/mL (S/N > 10)Validated
Intra-day Precision (RSD%) < 3.5%Validated
Resolution ( Rs​ ) from IS > 2.0 (Mandatory SST)System Gate Passed

Workflow Visualization

GC_Workflow cluster_0 Phase 1: Sample Preparation & Self-Validation cluster_1 Phase 2: GC-MS Analytical Workflow N1 Aliquoting Matrix (e.g., Biocatalytic Rxn) N2 Spike Internal Standard (1-Phenoxy-2-propanol) N1->N2 N3 Liquid-Liquid Extraction (Hexane/EtOAc 1:1) N2->N3 N4 Centrifugation & Supernatant Recovery N3->N4 N5 Splitless Injection (250°C, Deactivated Liner) N4->N5 N6 Capillary Separation (5% Phenyl-PDMS Column) N5->N6 N7 EI Ionization (70 eV) & Quadrupole MS N6->N7 N8 SIM Quantitation (m/z 59, 94, 166) N7->N8

Workflow for the extraction and GC-MS quantitation of 1-phenoxy-2-butanol.

References

  • Hoff, B. H., & Anthonsen, T. (1999). "Efficient methods for kinetic resolution of 1-phenoxy-2-butanol, 1-phenylmethoxy-2-butanol, and 1-phenoxy-2-pentanol". Chirality, 12(8), 654-661. ResearchGate. URL:[Link][2]

Sources

Application

Application Notes and Protocols for 2-Butanol, 1-phenoxy- in High-Performance Resin Research

Introduction: Unveiling the Potential of 2-Butanol, 1-phenoxy- in Advanced Resin Formulations In the pursuit of high-performance resins with superior durability, adhesion, and aesthetic qualities, the role of specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of 2-Butanol, 1-phenoxy- in Advanced Resin Formulations

In the pursuit of high-performance resins with superior durability, adhesion, and aesthetic qualities, the role of specialized solvents and additives is paramount. 2-Butanol, 1-phenoxy-, more commonly known as 1-phenoxy-2-propanol or propylene glycol phenyl ether (PPh), has emerged as a versatile and highly effective compound in the formulation of a wide range of resin systems, from architectural coatings to demanding industrial applications.[1][2][3] Its unique chemical structure, featuring a phenoxy group and a propanol backbone, imparts a favorable balance of hydrophobic and hydrophilic properties.[1][2] This allows for excellent solvency for a variety of resins, pigments, and dyes, as well as efficient coalescing action in water-based systems.[3][4]

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals exploring the integration of 2-Butanol, 1-phenoxy- into their high-performance resin research. The following sections will delve into the fundamental properties, mechanisms of action, and practical application protocols for this multifaceted compound, providing the necessary insights to harness its full potential in creating next-generation resin technologies.

Physicochemical Properties and Key Performance Attributes

Understanding the inherent properties of 2-Butanol, 1-phenoxy- is crucial for its effective application in resin formulations. Its key attributes are summarized in the table below.

PropertyValueSignificance in Resin Applications
Chemical Name 1-Phenoxy-2-propanol
Synonyms Propylene glycol phenyl ether (PPh), 2-Butanol, 1-phenoxy-
CAS Number 770-35-4
Molecular Formula C9H12O2[2]
Molecular Weight 152.19 g/mol [2]
Appearance Colorless to pale yellow liquid
Boiling Point ~210-243 °C[2][5] High boiling point contributes to a slow evaporation rate, which is ideal for promoting film formation and leveling in coatings.[1]
Flash Point ~113 °C[5] Indicates good stability under normal handling and processing conditions.[2]
Solubility Soluble in water and many organic solvents[2][3] Excellent solvency for a wide range of resins, including epoxies, polyurethanes, and acrylics, enhancing formulation compatibility.[3][4]
Vapor Pressure 0.01 hPa at 20 °C[5] Low vapor pressure signifies low volatility, making it a low-VOC (Volatile Organic Compound) contributor in many formulations.

Mechanism of Action in Resin Systems: A Dual-Functionality Approach

The efficacy of 2-Butanol, 1-phenoxy- in high-performance resin formulations stems from its dual role as both a powerful solvent and an efficient coalescing agent.

As a High-Performance Solvent

With its unique molecular structure, 2-Butanol, 1-phenoxy- acts as an excellent solvent for a variety of organic binders and resins.[1][4] This high solvency power is critical for:

  • Reducing Viscosity: In solvent-borne systems, it effectively lowers the viscosity of the resin, improving its processability and application properties.[6]

  • Enhancing Pigment and Dye Dispersion: Its ability to dissolve a wide range of colorants leads to improved color development and stability in the final product.

  • Improving Adhesion: By promoting better wetting of the substrate, it can enhance the adhesive strength of the resin system.

As a Coalescing Agent in Water-Based Resins

In water-based latex and emulsion systems, 2-Butanol, 1-phenoxy- plays a critical role as a coalescing agent.[4] The process of film formation from a latex dispersion is a complex phenomenon, and the addition of a coalescing agent is often necessary to ensure the formation of a continuous, defect-free film, particularly at lower application temperatures.[7]

The mechanism of coalescence can be visualized as follows:

Coalescence_Mechanism A Latex Particles Dispersed in Water B Water Evaporation A->B Drying Process C Particles Pack Together B->C D 2-Butanol, 1-phenoxy- Softens Particles C->D Coalescent Action E Particle Deformation and Fusion D->E F Continuous Film Formation E->F Interdiffusion of Polymer Chains

Caption: Mechanism of film coalescence facilitated by 2-Butanol, 1-phenoxy-.

As water evaporates from the system, the latex particles are forced into close contact. 2-Butanol, 1-phenoxy-, with its partial water solubility, partitions into the polymer phase, temporarily plasticizing the latex particles and reducing their minimum film formation temperature (MFFT).[7] This allows the particles to deform and fuse into a continuous, homogeneous film with optimal mechanical properties.

Application Protocols: A Practical Guide for the Resin Chemist

The following protocols are designed to provide a starting point for researchers incorporating 2-Butanol, 1-phenoxy- into their high-performance resin formulations. It is important to note that optimal concentrations and process parameters will vary depending on the specific resin system and desired performance characteristics.

Protocol 1: Evaluation of 2-Butanol, 1-phenoxy- as a Coalescing Agent in a Water-Based Acrylic Resin System

Objective: To determine the effect of varying concentrations of 2-Butanol, 1-phenoxy- on the MFFT and film properties of a water-based acrylic resin.

Materials:

  • Water-based acrylic emulsion

  • 2-Butanol, 1-phenoxy-

  • Deionized water

  • MFFT bar apparatus

  • Drawdown bar

  • Glass or metal panels for film application

  • Hardness tester (e.g., pencil hardness or pendulum hardness)

  • Adhesion tester (e.g., cross-hatch adhesion test)

Procedure:

  • Preparation of Formulations: Prepare a series of formulations with varying concentrations of 2-Butanol, 1-phenoxy- (e.g., 0%, 2%, 4%, 6%, 8% by weight of the acrylic emulsion solids).

    • In a beaker, add the acrylic emulsion.

    • While stirring, slowly add the predetermined amount of 2-Butanol, 1-phenoxy-.

    • Continue stirring for 15-20 minutes to ensure thorough mixing.

  • MFFT Determination:

    • Place the MFFT bar on a level surface and ensure the temperature gradient is stable.

    • Apply a thin film of each formulation across the temperature gradient of the MFFT bar using a drawdown bar.

    • Allow the film to dry. The MFFT is the lowest temperature at which a clear, continuous film is formed.

  • Film Application and Curing:

    • Apply a uniform film of each formulation onto the test panels using a drawdown bar.

    • Allow the films to cure at ambient temperature and humidity for a specified period (e.g., 7 days).

  • Film Property Evaluation:

    • Hardness: Measure the hardness of the cured films using a standard method.

    • Adhesion: Evaluate the adhesion of the films to the substrate using a cross-hatch adhesion test.

    • Gloss and Clarity: Visually assess the gloss and clarity of the films.

Data Analysis and Interpretation:

Create a table to summarize the results, plotting the MFFT, hardness, and adhesion as a function of the 2-Butanol, 1-phenoxy- concentration. This will allow for the determination of the optimal concentration to achieve the desired balance of properties.

Protocol 2: Utilization of 2-Butanol, 1-phenoxy- as a Solvent in a Two-Component Epoxy Resin System

Objective: To investigate the effect of 2-Butanol, 1-phenoxy- on the viscosity, pot life, and cured properties of a two-component epoxy resin.

Materials:

  • Bisphenol A-based liquid epoxy resin

  • Amine-based curing agent

  • 2-Butanol, 1-phenoxy-

  • Viscometer

  • Stopwatch

  • Molds for casting test specimens

  • Tensile tester

  • Shore D durometer

Procedure:

  • Viscosity Reduction:

    • Prepare blends of the epoxy resin with varying amounts of 2-Butanol, 1-phenoxy- (e.g., 0%, 5%, 10%, 15% by weight).

    • Measure the viscosity of each blend using a viscometer at a constant temperature.

  • Pot Life Determination:

    • For each blend, add the stoichiometric amount of the amine curing agent and mix thoroughly.

    • Start the stopwatch immediately after mixing.

    • Monitor the viscosity of the mixture over time. The pot life is typically defined as the time it takes for the initial viscosity to double.

  • Casting and Curing:

    • Cast the reactive mixtures into molds to prepare test specimens for mechanical testing.

    • Allow the specimens to cure according to the manufacturer's recommendations (e.g., 24 hours at room temperature followed by a post-cure at an elevated temperature).

  • Mechanical Property Evaluation:

    • Hardness: Measure the Shore D hardness of the cured specimens.

    • Tensile Properties: Determine the tensile strength, modulus, and elongation at break using a tensile tester.

Workflow for Epoxy Formulation and Testing:

Epoxy_Workflow cluster_formulation Formulation cluster_testing Characterization A Epoxy Resin Mix1 Blend Resin and Solvent A->Mix1 B 2-Butanol, 1-phenoxy- B->Mix1 C Amine Curing Agent Mix2 Add Curing Agent C->Mix2 Mix1->Mix2 D Viscosity Measurement Mix1->D E Pot Life Determination Mix2->E F Casting and Curing Mix2->F G Mechanical Testing F->G

Caption: Experimental workflow for evaluating 2-Butanol, 1-phenoxy- in an epoxy resin system.

Troubleshooting and Formulation Considerations

  • Compatibility: While 2-Butanol, 1-phenoxy- is compatible with a wide range of resins, it is always advisable to perform compatibility tests before scaling up a formulation.

  • Evaporation Rate: The slow evaporation rate of 2-Butanol, 1-phenoxy- can extend the drying time of coatings. This can be advantageous for achieving a smooth, level surface but may require optimization of the curing conditions.

  • VOC Regulations: Although it has a low vapor pressure, the contribution of 2-Butanol, 1-phenoxy- to the total VOC content of a formulation should be considered in light of local environmental regulations.

Conclusion: A Key Enabler for High-Performance Resins

2-Butanol, 1-phenoxy- is a highly versatile and effective tool in the arsenal of the modern resin chemist. Its dual functionality as a high-performance solvent and an efficient coalescing agent makes it a valuable additive for optimizing the properties of both solvent-based and water-based resin systems. By carefully controlling its concentration and understanding its mechanism of action, researchers can leverage the unique attributes of 2-Butanol, 1-phenoxy- to develop innovative, high-performance resins that meet the ever-increasing demands of the coatings, adhesives, and advanced materials industries.

References

  • Shandong Minglang Chemical Co., Ltd. The usage of 1-Phenoxy-2-Propanol CAS 770-35-4.
  • Product Description: 1-Phenoxy-2-Propanol CAS 770-35-4. (2025).
  • US20160090515A1 - Two component polyurethane composition - Google Patents.
  • PubChem. 1-Phenoxy-2-propanol | C9H12O2 | CID 92839.
  • Ataman Kimya. 1-PHENOXY-2-PROPANOL.
  • Winkler, M., & Poth, U. (2025). Formulating High-performance Coatings. Vincentz Network.
  • 1-PHENOXY-2-PROPANOL.
  • Huntsman. PHENOXY™.
  • ChemicalBook. 1-Phenoxy-2-propanol - Safety Data Sheet.
  • Phenoxy Propanol: Properties, Applications, and Industry Insights.
  • FOR HIGH-PERFORMANCE INDUST. (2023).
  • Singhal, R. (2018). Influence of phenoxy modifier on mechanical, electrical and morphological properties of epoxy/DDS system. ResearchGate.
  • PrepChem.com. Synthesis of phenoxy resin.
  • Phenoxy Resin: A High-Performance Material for Coatings, Adhesives, and Composites. (2025).
  • MilliporeSigma. (2025). SAFETY DATA SHEET - 1-Phenoxy-2-propanol.
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  • EP 0361519 B1 - Modified waterborne phenoxy resins - European Patent Office.
  • Patsnap Eureka. Synthesis method of phenoxy resin. (2016).
  • UNIVERSITA' DEGLI STUDI DI PARMA. Responsive materials via vinylogous urethane chemistry and host-guest interactions.
  • Kim, H. J., et al. (2020). Self-Healing and Mechanical Properties of Thermoplastic Polyurethane/Eugenol-Based Phenoxy Resin Blends via Exchange Reactions. PMC.
  • SpecialChem. (2025). Coalescing Agents in Coatings - Definition, Types & Properties.
  • Poth, U. (2019). Coatings Formulation: An International Textbook. Vincentz Network.
  • Scientific Polymer Products, Inc. Technical Data Sheet - Phenoxy resin.
  • "Phenolic Resins". In: Encyclopedia of Polymer Science and Technology.
  • Martin, I., et al. Synergy between Phenoxy and CSR Tougheners on the Fracture Toughness of Highly Cross-Linked Epoxy-Based Composites. PMC.
  • Samardzija-Jovanovic, S., et al. (2015). High performance alkyd resins synthesized from postconsumer PET bottles. SciSpace.
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  • BASF. (2017). High performance and cost-effective polyurethane-acrylic (PUA) hybrids for 1K waterborne wood coatings. APCJ.
  • Liu, J., et al. (2017). Use of modified lignocellulosic butanol residue in phenol-resorcinol-formaldehyde polymers. BioRes.
  • Evonik. (2019). THE COATINGS EXPERT.
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  • PCC Exol. FORMULATION GUIDE FOR PAINTS AND COATINGS.
  • ACS Publications. (2023). Formaldehyde-Free and Phenol-Free Non-toxic Phenolic Resins with High Thermostability. ACS Applied Polymer Materials.
  • Shih, W. C., & Ma, C. C. M. (1999). Synthesis and characterization of phenoxy resins prepared from diglycidyl ether of bisphenol a and various aromatic dihydroxyl monomers. Semantic Scholar.
  • ResearchGate. (2026). Synthesis and thermal properties of some phenolic resins.
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Method

Application Notes and Protocols for the Safe Handling and Storage of 2-Butanol, 1-phenoxy- in a Laboratory Setting

Introduction: Understanding 2-Butanol, 1-phenoxy- 2-Butanol, 1-phenoxy-, with the CAS number 4317-72-0, is a chemical compound that requires careful handling in a laboratory environment to ensure the safety of researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding 2-Butanol, 1-phenoxy-

2-Butanol, 1-phenoxy-, with the CAS number 4317-72-0, is a chemical compound that requires careful handling in a laboratory environment to ensure the safety of researchers, scientists, and drug development professionals.[1] While specific comprehensive safety data for this exact compound is not widely available, its structural components—a secondary butanol and a phenoxy group—suggest properties similar to other glycol ethers and flammable alcohols.[2][3] These related compounds are known to be flammable and can cause skin and serious eye irritation.[4][5][6][7][8][9] Therefore, this guide synthesizes best practices from data on related chemicals to establish a robust framework for its safe use.

These application notes are designed to provide a detailed, in-depth technical guide for the safe handling, storage, and disposal of 2-Butanol, 1-phenoxy-. The protocols outlined below are based on established safety principles for similar chemical classes and are intended to empower laboratory personnel with the knowledge to work with this compound responsibly.

Physicochemical and Hazard Profile

A thorough understanding of the chemical's properties is foundational to its safe handling. Below is a summary of key data, extrapolated from related compounds.

PropertyDataSource
Chemical Name 2-Butanol, 1-phenoxy-[1]
CAS Number 4317-72-0[1]
Molecular Formula C10H14O2[1]
Molecular Weight 166.22 g/mol [1]
Appearance Likely a colorless to pale yellow liquid[2]
Primary Hazards Assumed to be a flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation and drowsiness or dizziness.[4][5][6][7][8][9]

Section 1: Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is a combination of effective engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Barrier

All work with 2-Butanol, 1-phenoxy- should be conducted in a well-ventilated area to minimize the inhalation of vapors.[4][10]

  • Chemical Fume Hood: A properly functioning chemical fume hood is mandatory for all procedures involving the transfer, weighing, or mixing of 2-Butanol, 1-phenoxy-.[10] This is critical to prevent the accumulation of flammable vapors and to protect the user from inhalation hazards.

  • Ventilation: General laboratory ventilation should be maintained to ensure a safe working environment.[11]

Personal Protective Equipment (PPE): Essential for Direct Contact

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[12]

PPE CategorySpecifications and Rationale
Eye and Face Protection Chemical safety goggles are the minimum requirement.[12] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[13]
Skin Protection A flame-resistant lab coat should be worn and kept fastened.[5] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[14]
Hand Protection Chemically resistant gloves are mandatory.[4] Given the nature of the compound, butyl rubber or neoprene gloves are recommended.[14][15] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contact.[4]
Respiratory Protection In most cases, working within a certified chemical fume hood will provide adequate respiratory protection.[5] If work must be performed outside of a fume hood, a risk assessment must be conducted to determine the appropriate level of respiratory protection, which may include an air-purifying respirator with organic vapor cartridges.[13]

Section 2: Safe Handling and Operational Protocols

Adherence to standardized protocols is crucial for minimizing the risk of accidents and exposures.

General Handling Precautions
  • Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or mist.[4][5][7] Avoid contact with skin and eyes.[4][5][7]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[4][16]

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that containers and receiving equipment are properly grounded and bonded during transfers.[4][7]

  • Spark-Proof Tools: Use non-sparking tools when opening or handling containers of 2-Butanol, 1-phenoxy-.[4][7]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[4][5][6][7][8][9] "No Smoking" policies should be strictly enforced in areas where this chemical is handled and stored.[4][5][6][7][8][9]

Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling 2-Butanol, 1-phenoxy- in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_node 1. Conduct Risk Assessment ppe_node 2. Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_node->ppe_node hood_node 3. Verify Fume Hood Function ppe_node->hood_node transfer_node 4. Transfer Chemical in Fume Hood (Use Grounding) hood_node->transfer_node work_node 5. Perform Experimental Work transfer_node->work_node waste_node 6. Dispose of Waste in Labeled, Sealed Container work_node->waste_node decon_node 7. Decontaminate Work Area waste_node->decon_node remove_ppe_node 8. Remove PPE Correctly decon_node->remove_ppe_node wash_hands_node 9. Wash Hands Thoroughly remove_ppe_node->wash_hands_node

Caption: Workflow for the safe handling of 2-Butanol, 1-phenoxy-.

Section 3: Storage and Incompatibility

Proper storage is essential to maintain the chemical's integrity and to prevent hazardous situations.

Storage Conditions
  • Containers: Store 2-Butanol, 1-phenoxy- in its original, tightly sealed container.[4][5][6] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[4][5][6] The storage area should be away from direct sunlight and sources of heat or ignition.[6]

  • Temperature: Store at a controlled room temperature, avoiding extremes of heat and cold.

Chemical Incompatibilities

To prevent dangerous reactions, 2-Butanol, 1-phenoxy- should be stored separately from:

  • Strong Oxidizing Agents [17]

  • Strong Acids, Acid Chlorides, and Acid Anhydrides [17][18]

  • Aluminum [19]

Section 4: Spill and Exposure Management

Prompt and correct response to spills and exposures is critical to mitigating harm.

Spill Response Protocol

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[7]

  • Control Ignition Sources: If it is safe to do so, remove all sources of ignition from the area.[4]

  • Ventilate: Increase ventilation to the area, preferably by using a chemical fume hood.[20]

  • Containment: For small spills, absorb the chemical with an inert material such as sand, vermiculite, or a commercial absorbent.[10][15][21][22] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[10][23]

  • Decontamination: Clean the spill area thoroughly with soap and water.[24]

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[5][10]

Exposure First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing.[4] Wash the affected skin area with plenty of soap and water.[4] If skin irritation occurs, seek medical attention.[24]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing.[4] If the person is not breathing, give artificial respiration.[4] If symptoms persist, seek medical attention.[4]
Ingestion Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]

The following diagram outlines the decision-making process for responding to a spill.

Spill_Response_Protocol cluster_immediate_actions Immediate Actions cluster_small_spill Small Spill cluster_large_spill Large Spill spill_detected Spill Detected alert_personnel 1. Alert Personnel & Evacuate Area spill_detected->alert_personnel remove_ignition 2. Remove Ignition Sources (If Safe) alert_personnel->remove_ignition assess_spill Assess Spill Size remove_ignition->assess_spill don_ppe 3a. Don Appropriate PPE assess_spill->don_ppe Small contact_ehs 3b. Contact Emergency Personnel (EHS) assess_spill->contact_ehs Large absorb_spill 4a. Absorb with Inert Material don_ppe->absorb_spill collect_waste 5a. Collect in Labeled Container absorb_spill->collect_waste decontaminate 6a. Decontaminate Area collect_waste->decontaminate report_incident Report Incident decontaminate->report_incident secure_area 4b. Secure the Area & Wait for Assistance contact_ehs->secure_area secure_area->report_incident

Caption: Decision-making flowchart for spill response.

Section 5: Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: Do not mix 2-Butanol, 1-phenoxy- waste with other waste streams.[10] It should be collected as a separate hazardous chemical waste.[10]

  • Waste Containers: Collect liquid waste in a designated, chemically compatible container that can be securely sealed.[10] The container should be clearly labeled with "Hazardous Waste," the full chemical name "2-Butanol, 1-phenoxy-," and the appropriate hazard symbols.[10]

  • Licensed Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[10] Under no circumstances should 2-Butanol, 1-phenoxy- be disposed of down the drain.[10]

References

  • Tokyo Chemical Industry. (2025, January 23).
  • Sigma-Aldrich. (2016, May 27).
  • CONATEX-DIDACTIC. (2015, April 14). 2-Butanol (2-Butyl alcohol), 1 l.
  • PENTA s.r.o. (2025, July 14).
  • Sigma-Aldrich. (2025, November 6).
  • Alliance Chemical. (2026, February 9).
  • Sentry Air Systems, Inc. (2003, March 15).
  • Hekserij. (2026, March 5). Phenoxyethanol.
  • PubChem. 1-PHENOXY-2-PROPANOL.
  • Guidechem. 2-Butanol, 1-phenoxy- 4317-72-0.
  • Multichem. PHENOXYETHANOL.
  • SpillFix. SPILLFIX RECOMMENDED SPILL CLEAN UP PROCEDURE.
  • PubChem. 1-Phenoxy-2-propanol | C9H12O2 | CID 92839.
  • SOLVENTS AND PETROLEUM SERVICE, INC.
  • Thermo Fisher Scientific. (2025, December 19).
  • Autech. (2025, June 4). Product Description: 1-Phenoxy-2-Propanol CAS 770-35-4.
  • Scribd. Glycol Spill Cleanup Procedure Guide | PDF.
  • SolvChem. (2017, July 4).
  • University of California, Berkeley. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety.
  • Fisher Scientific. (2010, November 16).
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  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • International Programme on Chemical Safety. ICSC 0112 - 2-BUTANOL.
  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Kao Corpor
  • Carl ROTH. (2016, February 29).
  • TCI Chemicals. (2024, November 25).
  • Occupational Safety and Health Administr
  • Carl ROTH.
  • California Department of Public Health. (2008, May 6). Glycol Ethers.
  • Centers for Disease Control and Prevention (CDC). Glycol Ethers 2-Methoxyethanol & 2-Ethoxyethanol (83-112) | NIOSH.
  • FUJIFILM Wako. (2025, July 18).
  • European Organic Peroxide Safety Group. Safe Handling.
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Technical Notes & Optimization

Troubleshooting

troubleshooting low synthetic yield in 2-Butanol, 1-phenoxy- production

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of 2-Butanol, 1-phenoxy- (also known as 1-phenoxybutan-2-ol).

This guide moves beyond basic troubleshooting by analyzing the chemical causality behind yield drop-offs, regioselectivity failures, and reagent loss, ensuring your protocols become self-validating and robust.

I. Mechanistic Overview: The Root of Yield Variations

The standard synthesis of 1-phenoxy-2-butanol involves the nucleophilic ring-opening of 1,2-epoxybutane by a phenoxide ion. While seemingly straightforward, the reaction is plagued by two major issues: the high volatility of the electrophile and the competition between SN​2 attack at the terminal carbon (C1) versus the internal carbon (C2).

Mechanism Phenol Phenol (Nucleophile Precursor) Phenoxide Phenoxide Ion (Active Nucleophile) Phenol->Phenoxide -H+ Base Base (e.g., K2CO3) Deprotonation Base->Phenoxide C1_Attack SN2 Attack at C1 (Less Hindered) Phenoxide->C1_Attack C2_Attack SN2 Attack at C2 (More Hindered) Phenoxide->C2_Attack Epoxide 1,2-Epoxybutane (Electrophile) Epoxide->C1_Attack Epoxide->C2_Attack Product 1-Phenoxy-2-butanol (Target Product) C1_Attack->Product Major Pathway Byproduct 2-Phenoxy-1-butanol (Regioisomer Byproduct) C2_Attack->Byproduct Minor Pathway

Mechanistic pathway of 1,2-epoxybutane ring-opening by phenoxide highlighting regioselectivity.

II. Quantitative Troubleshooting Matrix

To establish a self-validating system, continuously monitor the following parameters. Deviations in these metrics are the primary culprits for low synthetic yield.

Reaction ParameterOptimal RangeConsequence of DeviationCorrective Action
Reaction Temperature 80 °C – 95 °C (Sealed)< 80 °C: Sluggish kinetics.> 100 °C: Epoxide degradation and bis-alkylation.Use a heavy-walled pressure vessel to prevent solvent/epoxide boil-off.
Epoxide Equivalents 1.2 – 1.5 eq< 1.2 eq: Incomplete phenol conversion.> 1.5 eq: Promotes epoxide oligomerization.Accurately titrate or distill 1,2-epoxybutane prior to use.
Water Content < 0.05% (Karl Fischer)Hydrolysis of 1,2-epoxybutane into 1,2-butanediol, consuming the electrophile.Dry solvents over 3Å molecular sieves; use anhydrous K2​CO3​ .
Base Strength (pKa) ~10.0 – 11.5Strong bases (e.g., NaH) can cause epoxide polymerization. Weak bases fail to activate phenol.Utilize anhydrous Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ).

III. Frequently Asked Questions (FAQs)

Q1: My overall conversion is stalling at 40-50% despite extended reaction times. What is causing this plateau? A: The most common cause of stalled conversion in this specific synthesis is the thermal loss of the electrophile. 1,2-Epoxybutane has a highly volatile boiling point of 63.3 °C[1][2]. If you are running the reaction under standard reflux conditions at 80-90 °C, the epoxide will rapidly vaporize and escape the liquid phase, effectively removing it from the reaction mixture. Solution: Transition your workflow from an open reflux system to a sealed pressure reactor (e.g., a Biotage microwave vial or a Parr reactor). This forces the volatile epoxide to remain dissolved in the solvent phase, ensuring it is available for nucleophilic attack.

Q2: NMR analysis of my crude product shows a mixture of two structural isomers. How do I improve the regioselectivity to favor 1-phenoxy-2-butanol? A: You are observing a regioselectivity failure. The ring-opening of 1,2-epoxybutane can occur at the less hindered terminal carbon (C1) to yield the desired 1-phenoxy-2-butanol, or at the internal carbon (C2) to yield 2-phenoxy-1-butanol[3]. Solution: Regioselectivity is strictly dictated by the reaction mechanism. Under purely basic conditions, the reaction proceeds via an SN​2 mechanism, which is highly sensitive to steric hindrance and heavily favors attack at C1. However, if your system contains trace acids or if you are using a Lewis acid catalyst, the mechanism shifts toward an SN​1 -like transition state. This stabilizes a partial positive charge on the more substituted C2 carbon, drastically increasing the formation of the unwanted regioisomer[4]. Ensure your conditions are strictly basic. For ultra-high regioselectivity and enantioselectivity, consider employing Cobalt-Salen (Co-salen) complexes, which have been proven to dictate precise terminal ring-opening[5][6].

Q3: I am observing a significant white, viscous byproduct in my reaction mixture. What is it, and how do I prevent it? A: This is likely poly(butylene oxide), a result of epoxide oligomerization or polymerization. When 1,2-epoxybutane is exposed to highly concentrated strong bases (like NaOH or alkoxides) at elevated temperatures, the resulting alkoxide intermediate of the initial ring-opening can act as a nucleophile itself, attacking subsequent epoxide molecules. Solution: Dilute the reaction mixture (reduce molarity to ~0.5 M) and use a milder, heterogeneous base like K2​CO3​ . The limited solubility of K2​CO3​ in organic solvents like DMF keeps the effective concentration of the active base low, suppressing runaway polymerization.

Q4: Can I bypass the epoxide entirely and use a Williamson ether synthesis? A: Yes. You can react phenoxide with 1-chloro-2-butanol or 1-bromo-2-butanol. This circumvents the volatility issues of 1,2-epoxybutane. However, be aware of the mechanistic trap: under basic conditions, halohydrins rapidly undergo intramolecular cyclization to form the epoxide in situ. Therefore, you will still be subject to the exact same regioselectivity rules and potential hydrolysis pathways as if you had started with 1,2-epoxybutane.

IV. Optimized Step-by-Step Protocol: High-Yield Synthesis of 1-Phenoxy-2-butanol

This protocol is designed to mitigate volatility loss and maximize SN​2 regioselectivity, ensuring a yield of >85% with >95% regiochemical purity[7].

Reagents Required:

  • Phenol (1.0 equiv, 10 mmol, 0.94 g)

  • 1,2-Epoxybutane (1.5 equiv, 15 mmol, 1.30 mL) - Must be freshly distilled or stored over sieves.

  • Potassium Carbonate, anhydrous ( K2​CO3​ ) (1.5 equiv, 15 mmol, 2.07 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL heavy-walled pressure tube equipped with a Teflon-lined screw cap and a magnetic stir bar under a stream of argon.

  • Nucleophile Activation: Add the phenol (0.94 g) and anhydrous K2​CO3​ (2.07 g) to the pressure tube. Add 20 mL of anhydrous DMF. Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide ion. The solution may take on a slight yellow tint.

  • Electrophile Addition: Chill the reaction tube in an ice bath to 0 °C. Causality: Chilling prevents the immediate volatilization of the epoxide upon addition. Syringe in the 1,2-epoxybutane (1.30 mL) dropwise.

  • Sealed Heating: Tightly seal the pressure tube with the Teflon cap. Transfer the sealed tube to an oil bath pre-heated to 90 °C. Stir vigorously for 14 hours.

  • Reaction Quench: Remove the tube from the oil bath and allow it to cool completely to room temperature before opening. Warning: Opening the tube while hot will result in the rapid expulsion of unreacted epoxide vapor.

  • Workup: Dilute the mixture with 50 mL of Ethyl Acetate. Wash the organic layer with 1M NaOH (3 x 20 mL) to selectively deprotonate and remove any unreacted phenol into the aqueous phase. Wash with brine (1 x 20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 9:1 to 7:3 gradient) to afford pure 1-phenoxy-2-butanol as a colorless to pale yellow oil.

V. References

  • National Center for Biotechnology Information (NCBI). 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds. NIH. Available at:[Link]

  • The Journal of Organic Chemistry. Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. ACS Publications. Available at:[Link]

  • National Science Foundation (NSF) PAR. Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts. NSF. Available at:[Link]

  • Journal of the American Chemical Society. Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. ACS Publications. Available at:[Link]

Sources

Optimization

removing unreacted phenol impurities from 2-Butanol, 1-phenoxy- samples

Technical Support Center: Troubleshooting Phenol Impurity Removal in 1-Phenoxy-2-Butanol Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Phenol Impurity Removal in 1-Phenoxy-2-Butanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the purification of ether-alcohols.

The synthesis of 1-phenoxy-2-butanol (commonly known as propylene glycol phenyl ether, or PPh) via the ring-opening reaction of propylene oxide with phenol often leaves unreacted phenol in the final product matrix. Because phenol is highly reactive, corrosive, and toxic, its quantitative removal is a critical quality attribute for downstream applications[1]. This guide provides a mechanistic troubleshooting framework to help you efficiently isolate your target compound.

Part 1: Physicochemical Profiling

Successful purification relies on exploiting the orthogonal physicochemical properties of the product and the impurity. The critical lever for chemical separation in this workflow is the difference in acidity (pKa).

PropertyPhenol (Impurity)1-Phenoxy-2-butanol (Target Product)
Molecular Formula C₆H₆OC₁₀H₁₄O₂
Molecular Weight 94.11 g/mol 166.22 g/mol
Boiling Point 181.7 °C~243 °C
Acid Dissociation (pKa) 9.88> 15 (Neutral aliphatic alcohol)
Aqueous Solubility Moderately soluble (~83 g/L)Hydrophobic / Slightly soluble

Part 2: Troubleshooting FAQs

Q1: We are using fractional distillation, but trace phenol (1-2%) persists in our 1-phenoxy-2-butanol fractions. Why is this happening, and how do we resolve it? A1: While the boiling point differential between phenol (181.7 °C) and 1-phenoxy-2-butanol (~243 °C) appears sufficient for thermal separation[2], phenol exhibits strong intermolecular hydrogen bonding. At trace concentrations, phenol can co-distill or form azeotrope-like interactions with the ether-alcohol.

  • Causality: Thermal energy alone struggles to break these hydrogen-bonded networks efficiently without causing thermal degradation of the product.

  • Resolution: Pivot to a chemical separation method, specifically an acid-base liquid-liquid extraction, which relies on ionic partitioning rather than vapor pressure[3].

Q2: Can we use Sodium Bicarbonate (NaHCO₃) instead of Sodium Hydroxide (NaOH) for the base wash? A2: No. This is a common mechanistic error. The pKa of phenol is 9.88[4]. The conjugate acid of bicarbonate (carbonic acid) has a pKa of ~6.4. Because acid-base equilibrium strictly favors the formation of the weaker acid (the species with the higher pKa), bicarbonate is not a strong enough base to deprotonate phenol[5]. You must use a stronger base like NaOH (conjugate acid H₂O, pKa ~15.7) to quantitatively drive the equilibrium toward the water-soluble sodium phenoxide salt[6].

Q3: When performing a liquid-liquid extraction with 5% NaOH, we experience severe emulsion formation. How can we break the emulsion? A3:

  • Causality: 1-phenoxy-2-butanol is an amphiphilic molecule; it contains a highly hydrophobic phenyl ring and hydrophilic ether/hydroxyl linkages[1]. When agitated vigorously with aqueous NaOH, it acts as a weak surfactant, stabilizing micelles and creating an emulsion.

  • Resolution:

    • Solvent Choice: Use a highly hydrophobic solvent like Methyl tert-butyl ether (MTBE) rather than semi-polar solvents like ethyl acetate.

    • Agitation: Use gentle inversion rather than vigorous shaking.

    • Salting Out: Add saturated brine (NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound and forcing phase separation.

Part 3: Mechanistic Pathway of Separation

To understand why the extraction works, we must look at the chemical logic. NaOH selectively deprotonates the acidic phenol, converting it into an ionic salt that partitions entirely into the aqueous phase, while the neutral ether-alcohol remains in the organic phase[6].

G Phenol Phenol Impurity (pKa = 9.88) NaOH Add 5% aq. NaOH (Strong Base) Phenol->NaOH Reacts PPH 1-Phenoxy-2-butanol (pKa > 15) PPH->NaOH No Reaction Phenoxide Sodium Phenoxide (Ionic, Water-Soluble) NaOH->Phenoxide Deprotonation PPH_Neutral 1-Phenoxy-2-butanol (Neutral, Organic-Soluble) NaOH->PPH_Neutral Remains Neutral

Caption: Chemical logic of selective phenol deprotonation using a strong base.

Part 4: Validated Experimental Protocol (Acid-Base Extraction)

This protocol is designed as a self-validating system. Each step includes a verification checkpoint to ensure the causality of the chemical transformation is maintained.

Materials Required:

  • Impure 1-phenoxy-2-butanol sample

  • Methyl tert-butyl ether (MTBE)

  • 5% (w/v) Aqueous Sodium Hydroxide (NaOH)

  • Saturated Aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: Dissolve the impure 1-phenoxy-2-butanol mixture in MTBE at a ratio of 1:5 (v/v).

    • Validation Checkpoint: Ensure the solution is completely clear. Cloudiness indicates undissolved moisture or polymeric impurities.

  • Deprotonation (Base Wash): Transfer the organic mixture to a separatory funnel. Add an equal volume of 5% aq. NaOH. Stopper and invert gently 5-10 times, venting the stopcock after every 2 inversions to release any pressure.

    • Causality: The NaOH selectively deprotonates the phenol (pKa 9.88) into sodium phenoxide[6]. The aliphatic hydroxyl of 1-phenoxy-2-butanol (pKa > 15) remains untouched.

  • Phase Separation: Allow the layers to separate completely. The MTBE layer (top, density ~0.74 g/mL) contains the product. The aqueous layer (bottom, density > 1.0 g/mL) contains the sodium phenoxide[6]. Drain the aqueous layer into a waste beaker.

    • Validation Checkpoint: Spot the organic layer on a TLC plate. UV visualization should confirm the disappearance of the phenol spot.

  • Secondary Wash & Salting Out: Wash the retained organic layer with an equal volume of saturated brine.

    • Causality: Brine removes residual water and trace NaOH from the organic layer while breaking any micro-emulsions via the salting-out effect.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄ incrementally until the powder flows freely and stops clumping.

    • Causality: The anhydrous salt binds and removes trace dissolved water from the organic solvent.

  • Solvent Removal: Decant the dried organic layer and concentrate under reduced pressure using a rotary evaporator.

    • Validation Checkpoint: Run GC-MS or HPLC on the isolated product to definitively confirm phenol absence (< 0.1%).

G Step1 1. Dissolve Sample in MTBE Step2 2. Wash with 5% aq. NaOH (Gentle Inversion) Step1->Step2 Step3 3. Phase Separation (Separatory Funnel) Step2->Step3 OrgPhase Top Organic Phase (Contains Product) Step3->OrgPhase Extract AqPhase Bottom Aqueous Phase (Contains Phenoxide) Step3->AqPhase Discard Step4 4. Wash Organic Layer with Sat. Brine OrgPhase->Step4 Step5 5. Dry over Na2SO4 & Evaporate Solvent Step4->Step5 PureProd Pure 1-Phenoxy-2-butanol Step5->PureProd

Caption: Step-by-step liquid-liquid extraction workflow for phenol removal.

References

  • PubChem. "Phenol | C6H5OH | CID 996". National Institutes of Health. URL:[Link]

  • Chemistry Steps. "Organic Acid-Base Extractions". URL:[Link]

  • Chemistry LibreTexts. "2.1: Separation of an Unknown Mixture by Acid/Base Extraction". URL:[Link]

  • Dow Inc. "DOWANOL™ PPh Glycol Ether". URL:[Link]

  • ACS Energy & Fuels. "A Review on the Extraction of Phenols from Coal Tar". URL:[Link]

Sources

Troubleshooting

resolving overlapping NMR peaks in 2-Butanol, 1-phenoxy- spectral analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the intricacies of spectral interpretation when standard 1D 1 H NMR falls short.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the intricacies of spectral interpretation when standard 1D 1 H NMR falls short.

In the structural verification of 1-phenoxy-2-butanol , analysts routinely encounter severe spectral congestion. The combination of a chiral center, diastereotopic protons, and strongly electronegative heteroatoms creates complex, second-order spin systems that cannot be resolved simply by increasing magnetic field strength.

This guide provides field-proven, self-validating troubleshooting protocols designed to disentangle overlapping resonances, ensuring absolute confidence in your molecular characterization.

Data Presentation: Predicted 1 H NMR Profile of 1-Phenoxy-2-Butanol

To troubleshoot overlap, we must first map the electronic environment of the molecule. The table below summarizes the quantitative chemical shift data and the mechanistic causes of spectral congestion.

Proton EnvironmentPredicted Chemical Shift (ppm)MultiplicityIntegrationCausality of Overlap
Aromatic (Ph-H) 6.80 – 7.30Complex Multiplets5HMinimal electronic differentiation among the ortho, meta, and para protons on the phenoxy ring.
C1 (O-CH 2​ ) 3.80 – 4.00Multiplet (AB of ABX)2HDiastereotopic protons (due to C2 chirality) couple with each other and overlap with the C2 methine.
C2 (CH-OH) 3.80 – 4.00Multiplet (X of ABX)1HDeshielding from the hydroxyl oxygen pulls this resonance directly into the C1 chemical shift window.
C3 (CH 2​ ) 1.50 – 1.70Complex Multiplet2HDiastereotopic coupling with the C2 methine and C4 methyl group.
C4 (CH 3​ ) 0.95 – 1.05Triplet3HGenerally well-resolved; isolated terminal environment.
Hydroxyl (OH) 2.00 – 2.50 (varies)Broad Singlet1HExchangeable proton; shift is highly concentration- and temperature-dependent.

FAQ 1: Why do the C1 and C2 protons overlap so severely, and why is the splitting pattern so complex?

The Causality: 1-phenoxy-2-butanol possesses a stereocenter at the C2 carbon. Because of this chirality, the two protons on the adjacent C1 carbon (O-CH 2​ ) are diastereotopic—meaning they are magnetically non-equivalent. They couple not only to the C2 methine proton but also to each other (geminal coupling, typically 2J≈10 Hz).

Simultaneously, the electronegativity of the phenoxy oxygen deshields the C1 protons, pushing them downfield to ~3.8–4.0 ppm. The hydroxyl group at C2 exerts a similar deshielding effect on the C2 methine proton, placing it in the exact same chemical shift window. The result is a highly complex, second-order ABX spin system. Because the chemical shift difference ( Δν ) is on the same order of magnitude as the coupling constant ( J ), standard 1D 1 H NMR cannot resolve this overlap, regardless of the spectrometer's field strength.

FAQ 2: What is the most effective 1D NMR technique to simplify the crowded 3.8–4.0 ppm region?

The Solution: Pure Shift NMR (specifically the PSYCHE experiment)[1].

The Causality: Pure shift NMR works by collapsing all homonuclear J-coupling multiplets into single lines (singlets) at their respective chemical shifts. By actively decoupling protons from one another during acquisition, the spectral resolution effectively increases by an order of magnitude[2]. This disentangles the overlapping C1 diastereotopic protons and the C2 methine proton, yielding three distinct singlets instead of an unreadable multiplet envelope. The PSYCHE (Pure Shift Yielded by CHirp Excitation) sequence is the gold standard here, as it preserves higher signal intensities and offers superior spectral purity compared to older Zangger-Sterk methods[3][4].

Protocol: 1D PSYCHE Pure Shift NMR Self-Validation: The protocol is successful when the broad 3.8–4.0 ppm multiplet collapses into three distinct, sharp singlets.

  • Sample Preparation: Prepare a highly concentrated sample (e.g., 20–30 mg in 0.6 mL CDCl 3​ ). Note: PSYCHE suffers from intrinsically lower sensitivity (often 1/10th to 1/50th of a standard 1D experiment), making concentration critical.

  • Instrument Setup: Tune and match the probe. Lock and shim meticulously; magnetic field homogeneity is the most critical variable for artifact-free pure shift spectra.

  • Parameter Configuration: Load the psyche pulse sequence from the spectrometer library. Set the spectral width (SW) to cover the full proton range (typically 10–12 ppm).

  • Chunking Parameters: Set the data chunk duration (SW1) to approximately 60 Hz (or 0.1 ppm on a 600 MHz spectrometer). Crucial Step: Ensure the ratio of SW2/SW1 is an exact integer to prevent the formation of sideband artifacts during data reconstruction[1].

  • Acquisition & Processing: Acquire the pseudo-2D data. The processing software will automatically reconstruct the 1D broadband-decoupled spectrum from the acquired chunks. Apply a mild exponential window function (LB = 0.3 Hz) and phase correct.

FAQ 3: If Pure Shift is too insensitive for my sample, how can I unambiguously assign the aliphatic signals?

The Solution: 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy[5].

The Causality: While the C1 and C2 protons overlap in the 1 H dimension (~3.9 ppm), the carbons they are attached to have vastly different electronic environments. The C1 carbon (attached to the phenoxy oxygen) typically resonates around 70–73 ppm, whereas the C2 carbon (attached to the hydroxyl) resonates around 65–68 ppm. HSQC transfers magnetization between directly bonded 1 H and 13 C nuclei, spreading the overlapping proton signals into a highly dispersed 13 C dimension[6].

Protocol: 2D 1 H- 13 C HSQC Self-Validation: The C1 diastereotopic protons will appear as two distinct cross-peaks at the same 13 C frequency but slightly different 1 H frequencies. The C2 proton will appear as a single cross-peak at a distinctly different 13 C frequency.

  • Preparation: Use a standard sample concentration (5–10 mg/mL).

  • Setup: Load the phase-sensitive hsqcedetgpsisp2.2 (or equivalent) pulse program.

  • Acquisition Parameters: Set the F2 ( 1 H) SW to 10 ppm and F1 ( 13 C) SW to 160 ppm. Set the one-bond coupling constant ( 1JCH​ ) to an average value of 145 Hz[6].

  • Resolution Optimization: Use a minimum of 256 increments in the indirect (F1) dimension to ensure adequate carbon resolution. Set the number of scans (NS) to 4–8 per increment.

  • Processing: Apply a squared sine-bell window function in both dimensions prior to the two-dimensional Fourier transform. Phase correct to ensure pure absorptive line shapes.

FAQ 4: My aromatic signals (6.8–7.3 ppm) are a broad, unresolved multiplet. How can I resolve them without running 2D experiments?

The Solution: Aromatic Solvent-Induced Shifts (ASIS) or Global Spectral Deconvolution (GSD)[7].

The Causality: In CDCl 3​ , the ortho, meta, and para protons of the phenoxy ring have nearly identical chemical environments. By switching the solvent to Benzene- d6​ (C 6​ D 6​ ), the highly anisotropic magnetic field of the benzene solvent molecules differentially shields and deshields the solute protons based on specific collision geometries and transient π−π stacking interactions. This differential shift breaks accidental equivalence and pulls the overlapping multiplets apart.

Alternatively, if sample recovery is an issue, software-based Global Spectral Deconvolution (GSD) can be applied post-acquisition. GSD mathematically fits the experimental data, extracting individual peak parameters (chemical shift, line width, and integration) from the envelope of the multiplet without altering the physical experiment[7].

Resolution Strategy Workflow

Below is the logical decision matrix for resolving overlapping peaks, moving from sample optimization to advanced acquisition techniques.

NMR_Workflow Start Identify Overlapping Peaks (e.g., 3.8-4.0 ppm region) Decision1 Is sample concentration optimal? Start->Decision1 Prep Optimize Sample (Dry solvent, adjust conc.) Decision1->Prep No Decision2 Choose Resolution Strategy Decision1->Decision2 Yes Prep->Decision1 Path1 1D Pure Shift NMR (PSYCHE) Decision2->Path1 Path2 2D Heteronuclear (1H-13C HSQC) Decision2->Path2 Path3 Chemical Alteration (ASIS / Solvent Swap) Decision2->Path3 Result1 Collapse multiplets to singlets Path1->Result1 Result2 Disperse signals by 13C shifts Path2->Result2 Result3 Shift specific proton resonances Path3->Result3 Final Unambiguous Peak Assignment Result1->Final Result2->Final Result3->Final

Workflow for resolving overlapping NMR peaks in complex aliphatic and aromatic regions.

References

  • Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples. MDPI.[Link]

  • Pure Shift | NMR Core Facility. Columbia University.[Link]

  • Pure Shift NMR. Manchester NMR Methodology Group.[Link]

  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies. ACS Publications.[Link]

  • Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Mestrelab Research.[Link]

Sources

Optimization

Technical Support Center: Improving Chiral Resolution of 2-Butanol &amp; 1-Phenoxy-2-butanol Enantiomers

Welcome to the technical support center for the enantioseparation of 2-butanol and 1-phenoxy-2-butanol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the enantioseparation of 2-butanol and 1-phenoxy-2-butanol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the chiral chromatographic analysis of these compounds. We will move beyond simple procedural lists to explain the underlying principles, enabling you to make informed decisions and effectively troubleshoot your separations.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems.

Q1: I am not seeing any separation between my enantiomers. What is the most common reason for this?

A: The most frequent cause of complete co-elution is an inappropriate choice of Chiral Stationary Phase (CSP). Chiral recognition relies on specific, three-dimensional interactions between the analyte and the CSP.[1][2] If the chosen CSP cannot form the necessary transient diastereomeric complexes with your analyte, no separation will occur. For small, aliphatic alcohols like 2-butanol, Gas Chromatography (GC) with a cyclodextrin-based column is often the most effective starting point. For 1-phenoxy-2-butanol, which contains an aromatic ring, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is generally more successful due to potential π-π interactions.[3][4]

Q2: My resolution is poor (Rs < 1.5). What are the first parameters I should adjust?

A: Once you have achieved partial separation, improving resolution involves optimizing selectivity (α) and efficiency (N). The most impactful parameters to adjust are the mobile phase composition and the column temperature.[1][5]

  • For HPLC/SFC: Modifying the alcohol modifier (e.g., switching from isopropanol to ethanol) or changing its percentage can significantly alter selectivity.[6][7]

  • For GC: Adjusting the temperature ramp rate is critical. A slower ramp often increases resolution.

  • For Both: Lowering the temperature generally enhances the stability of the interactions responsible for chiral recognition, leading to better resolution, although this is not universal.[8][9][10]

Q3: Why are my peaks splitting into two?

A: Peak splitting can be a complex issue with several potential causes. It's crucial to determine if all peaks are splitting or just the analyte peaks.

  • Sample Solvent Effect: The most common cause is injecting the sample in a solvent that is significantly stronger than the mobile phase.[11][12] This causes the initial sample band to distort as it travels onto the column. Solution: Dissolve your sample in the mobile phase or a weaker solvent whenever possible.[13]

  • Column Contamination or Void: A blocked inlet frit or a void at the head of the column can create two different flow paths, leading to split peaks for all compounds.[14]

  • On-Column Racemization: For some molecules, the separation conditions themselves can cause the enantiomers to interconvert on the column, leading to a plateau or split peaks between the two main peaks.[15] This is less likely for stable alcohols like 2-butanol but should be considered.

Q4: How does temperature really impact my chiral separation?

A: Temperature has a profound and often unpredictable effect on chiral separations. It influences the thermodynamics of the interaction between the enantiomers and the CSP.[5][10]

  • Enthalpic vs. Entropic Control: Most chiral separations are enthalpically driven, meaning they rely on favorable interactions like hydrogen bonding or dipole-dipole interactions. In these cases, lowering the temperature strengthens these interactions and improves resolution.[15]

  • Improved Kinetics: Conversely, higher temperatures can sometimes improve peak shape and efficiency by speeding up the mass transfer kinetics (the movement of the analyte in and out of the stationary phase).[9]

  • Reversal of Elution Order: In some instances, changing the temperature can even reverse the elution order of the enantiomers, indicating a shift in the dominant recognition mechanism.[1][10]

Because of this complexity, temperature should be treated as a powerful but empirical tool for optimization.

In-Depth Troubleshooting & Optimization Guides
Problem: Poor Resolution (Rs < 1.5)

Achieving baseline resolution is the primary goal of any chiral separation. If your resolution is suboptimal, follow this systematic workflow.

G start Poor Resolution (Rs < 1.5) check_csp Is the CSP appropriate? (e.g., Cyclodextrin for GC of 2-Butanol, Polysaccharide for HPLC of 1-phenoxy-2-butanol) start->check_csp change_csp Select a new CSP with a different chiral selector (e.g., switch from cellulose to amylose) check_csp->change_csp No optimize_mp Optimize Mobile Phase / Carrier Gas Flow check_csp->optimize_mp Yes change_csp->start Re-evaluate mp_hplc HPLC/SFC: 1. Change alcohol modifier % (e.g., 10% -> 15% IPA) 2. Switch alcohol type (e.g., IPA -> EtOH) 3. Add acidic/basic modifier (if applicable) optimize_mp->mp_hplc mp_gc GC: 1. Decrease temperature ramp rate 2. Optimize carrier gas flow rate (Van Deemter) optimize_mp->mp_gc success Resolution Achieved (Rs ≥ 1.5) optimize_mp->success Success optimize_temp Optimize Temperature mp_hplc->optimize_temp Partial Improvement mp_gc->optimize_temp Partial Improvement temp_details Decrease temperature in 5°C increments. If no improvement, increase from initial T. optimize_temp->temp_details optimize_temp->success Success optimize_flow Optimize Flow Rate temp_details->optimize_flow Partial Improvement flow_details Decrease flow rate below optimum to improve efficiency (Van Deemter 'C' term effect) optimize_flow->flow_details flow_details->success Fine-tune

Caption: A decision tree for systematically improving chiral resolution.

Experimental Protocols
Protocol 1: Initial Method Development for 1-Phenoxy-2-butanol (HPLC/SFC)

This protocol outlines a screening approach to find a suitable Chiral Stationary Phase (CSP) and mobile phase. Polysaccharide-based columns are highly versatile and a good starting point.[1][16]

1. Column Selection:

  • Procure at least two polysaccharide-based columns with different selectors.

    • Column A: Cellulose-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))

    • Column B: Amylose-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))

2. Mobile Phase Preparation (Normal Phase):

  • Screening Mobile Phase 1 (MP1): n-Hexane / Isopropanol (IPA) (90:10, v/v)

  • Screening Mobile Phase 2 (MP2): n-Hexane / Ethanol (EtOH) (90:10, v/v)

  • Note: Ensure use of high-purity, HPLC-grade solvents.[7] Traces of water can significantly impact separations in normal phase mode.[17]

3. HPLC/SFC System Setup:

  • Flow Rate: 1.0 mL/min (for standard 4.6 mm ID columns)

  • Temperature: 25°C (ambient)

  • Detection: UV at 254 nm or 270 nm (due to the phenoxy group)

  • Injection Volume: 5 µL

  • Sample Concentration: 1 mg/mL dissolved in mobile phase.

4. Screening Execution:

  • Equilibrate Column A with MP1 for at least 30 column volumes.

  • Inject the 1-phenoxy-2-butanol racemate.

  • Repeat for all combinations of columns and mobile phases, ensuring proper column equilibration before each new mobile phase.

5. Data Evaluation:

  • Analyze the chromatograms for any signs of peak separation (even a shoulder is a positive result).

  • Calculate the resolution (Rs) for the most promising conditions.

  • The condition providing the highest initial resolution is your starting point for further optimization as described in the troubleshooting guide.

Protocol 2: Initial Method Development for 2-Butanol (GC)

Due to its volatility, Gas Chromatography (GC) is an excellent technique for separating 2-butanol enantiomers. Derivatized cyclodextrin phases are highly effective for this class of compounds.[18][19]

1. Column Selection:

  • Select a GC capillary column with a chiral stationary phase.

    • Recommended: A derivatized β-cyclodextrin column (e.g., permethylated β-cyclodextrin).[20][21]

2. GC System Setup:

  • Carrier Gas: Hydrogen or Helium, set to optimal linear velocity (e.g., ~40 cm/s for H₂).

  • Injector: Split/Splitless, 230°C, high split ratio (e.g., 100:1) to avoid column overload.

  • Detector: Flame Ionization Detector (FID), 250°C.

  • Sample: Prepare a 1% solution of racemic 2-butanol in a suitable solvent (e.g., hexane).

  • Injection Volume: 1 µL.

3. Oven Temperature Program:

  • Initial Temperature: 40°C (hold for 2 minutes).

  • Ramp: Increase at 2°C/min to 100°C.

  • Final Hold: Hold at 100°C for 2 minutes.

  • Rationale: A low starting temperature and slow ramp rate are crucial for resolving highly volatile compounds and maximizing interaction with the stationary phase.

4. Data Evaluation:

  • Assess the resolution between the two eluted peaks.

  • If resolution is poor, first optimize the temperature program (e.g., decrease the ramp rate to 1°C/min).

  • Next, optimize the carrier gas flow rate.

Data Summaries & Key Parameters
Table 1: Influence of Mobile Phase Modifier on Resolution (HPLC)

This table illustrates the typical effect of changing the alcohol modifier for a hypothetical separation of 1-phenoxy-2-butanol on a cellulose-based CSP. Selectivity is highly dependent on the specific alcohol used.[1][6]

Mobile Phase Composition (n-Hexane / Alcohol, 90:10)Retention Factor (k') of 1st PeakSelectivity (α)Resolution (Rs)Comments
Isopropanol (IPA) 3.51.101.45Common starting point, moderate resolution.
Ethanol (EtOH) 4.21.182.10Increased retention and significantly improved selectivity.
n-Propanol 3.81.121.60Performance is often intermediate between EtOH and IPA.
Table 2: Troubleshooting Guide Summary
SymptomProbable Cause(s)First Corrective Action(s)
No Resolution Incorrect CSP choice.Screen different CSPs (e.g., amylose vs. cellulose).[1]
Poor Resolution (Rs < 1.5) Suboptimal mobile phase; wrong temperature.Change alcohol modifier/percentage; decrease temperature.[5][8]
Peak Tailing Secondary silanol interactions; column overload.Add a modifier (e.g., 0.1% TFA for acids); dilute sample.[8]
Peak Splitting Sample solvent stronger than mobile phase; column void.Dissolve sample in mobile phase; reverse-flush column.[11][14]
Drifting Retention Times Insufficient column equilibration; temperature fluctuation.Equilibrate with 30-50 column volumes; use a column oven.[7]
References
  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. [Link]

  • Significance of Mobile Phase Composition in Enantioseparation of Chiral Drugs by HPLC on a Cellulose-Based Chiral Stationary Phase. PubMed. [Link]

  • How can I improve my chiral column resolution?. ResearchGate. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

  • Full article: Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Taylor & Francis Online. [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Chiral HPLC Column. Phenomenex. [Link]

  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. ResearchGate. [Link]

  • The Chromatographic Resolution of Chiral Lipids. AOCS. [Link]

  • On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. ACS Publications. [Link]

  • Chiral Drug Separation. ResearchGate. [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. [Link]

  • CHIRAL STATIONARY PHASES. Regis Technologies. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies. [Link]

  • 2-Butanol chiral molecules: (A) right-handed ( R ) 2-butanol, (B)... ResearchGate. [Link]

  • When using HPLC, how do you deal with split peaks?. ResearchGate. [Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today. [Link]

  • Develop Chiral Separation Methods with Daicel's Immobilized Columns. Daicel Chiral Technologies. [Link]

  • HP-Chiral B GC column. Agilent. [Link]

  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies. [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • 14.3: Chiral Chromatography. Chemistry LibreTexts. [Link]

  • Agilent Chiral Chromatograph Training Guide. Purdue University. [Link]

  • Chiral Cyclodextrin Capillary GC Columns. Gcms.cz. [Link]

  • 6 Top Chiral Chromatography Questions. Regis Technologies. [Link]

  • GC Column Selection Guide. Greyhound Chromatography. [Link]

  • Enantiospecific recognition of 2-butanol by an inherently chiral cavitand in the solid state. The Royal Society of Chemistry. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • Gas Phase Chiral Separations By Ion Mobility Spectrometry. PMC. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Gcms.cz. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

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Troubleshooting

Technical Support Center: Minimizing Solvent Evaporation Rates for 1-Phenoxy-2-butanol

Welcome to the Technical Support Center for 1-Phenoxy-2-butanol (commonly known as Propylene glycol phenyl ether or DOWANOL™ PPh). As a Senior Application Scientist, I frequently encounter researchers in drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Phenoxy-2-butanol (commonly known as Propylene glycol phenyl ether or DOWANOL™ PPh). As a Senior Application Scientist, I frequently encounter researchers in drug development and analytical chemistry who struggle with unexpected concentration drifts during their assays.

While 1-phenoxy-2-butanol is inherently a slow-evaporating, highly hydrophobic glycol ether[1], specific experimental conditions—such as the high surface-area-to-volume ratios in 384-well microplates, elevated formulation temperatures, or permeable microfluidic matrices—can still induce critical evaporative losses. This guide provides field-proven, self-validating protocols and troubleshooting steps to eliminate these variables and ensure absolute scientific integrity in your workflows.

Part 1: Quantitative Data & Physical Properties

To effectively minimize evaporation, we must first understand the thermodynamic baseline of the solvent. The tables below summarize the physical properties of 1-phenoxy-2-butanol and the expected efficacy of various mitigation strategies.

Table 1: Physical Properties Influencing Evaporation Kinetics
PropertyValue for 1-Phenoxy-2-butanolMechanistic Impact on Evaporation
Vapor Pressure (25°C) 0.01 - 0.02 mmHg[2][3]Inherently low driving force for evaporation under standard conditions.
Boiling Point 242.7 °C[3]High thermal stability; requires significant kinetic energy to vaporize.
Evaporation Rate 0.002 (n-butyl acetate = 1.0)[4]Extremely slow mass transfer rate compared to standard laboratory solvents.
Partition Coefficient Log Kow = 1.41[3]Highly hydrophobic; prone to pervaporation through lipophilic polymers.
Vapor Density 5.27 (Air = 1)[3]Vapors are heavy and will pool in unventilated headspaces, aiding in self-blanketing.
Table 2: Evaporation Mitigation Strategies & Expected Efficacy
Mitigation StrategyPrimary Mechanism of ActionExpected Volume Loss Reduction
Thermal Foil Sealing Creates a physical barrier blocking mass transfer to ambient air.85 - 95%
Vapor Saturation Chamber Eliminates the vapor pressure gradient between liquid and headspace.95 - 99.9%
Argon Blanketing High-density gas reduces the diffusion coefficient in the headspace.40 - 60%
Isothermal Chilling (4°C) Lowers the kinetic energy of solvent molecules at the interface.70 - 80%

Part 2: Troubleshooting & FAQs

Q1: 1-Phenoxy-2-butanol has a very low vapor pressure (0.01 mmHg at 25°C)[2]. Why am I still experiencing significant volume loss in my 384-well screening plates over 48 hours? Causality & Mechanism: While the baseline evaporation rate of 1-phenoxy-2-butanol is extremely low[4], evaporation kinetics in micro-volumes are dominated by the surface-area-to-volume (SA:V) ratio. In a 384-well or 1536-well plate, the SA:V ratio is exponentially higher than in a bulk flask. Furthermore, the vapor pressure deficit between the liquid meniscus and the ambient air drives continuous mass transfer. If the ambient air inside your incubator is not saturated with the solvent's specific vapor, evaporation will proceed continuously, leading to severe concentration drift of your dissolved APIs.

Q2: We are formulating a high-temperature (60°C) polymer solution using 1-phenoxy-2-butanol as a coalescing agent. How do we prevent solvent depletion during the mixing phase? Causality & Mechanism: According to the Clausius-Clapeyron relation, vapor pressure increases exponentially with temperature. At 60°C, the vapor pressure of 1-phenoxy-2-butanol is significantly higher than its baseline at 25°C. To mitigate this, you must shift from an open-system mixing protocol to a closed-loop reflux system. If reflux is mechanically impossible, utilizing a floating lid or purging the headspace with Argon gas (which is denser than air) will reduce the mean free path of escaping solvent molecules, thereby suppressing the evaporation rate.

Q3: In our microfluidic droplet generation workflows, my 1-phenoxy-2-butanol droplets are shrinking inside the PDMS chips. How can I stabilize them? Causality & Mechanism: Polydimethylsiloxane (PDMS) is a highly gas-permeable elastomer that readily absorbs hydrophobic small molecules. Because 1-phenoxy-2-butanol is highly hydrophobic (Log Kow = 1.41)[3], the "evaporation" you are observing is actually solvent partitioning and pervaporation through the porous PDMS matrix. Solution: Pre-saturate the PDMS chip by soaking it in 1-phenoxy-2-butanol or a sacrificial carrier oil for 24 hours prior to the experiment. For a permanent fix, switch to a non-permeable chip material like glass or cyclic olefin copolymer (COC).

Part 3: Experimental Protocols & Workflows

Protocol 1: Establishing a Self-Validating Vapor-Saturated Incubation Chamber

This protocol is designed for long-term microplate assays where even microliter losses compromise data integrity. By eliminating the vapor pressure gradient, evaporation is thermodynamically halted.

Step-by-Step Methodology:

  • Chamber Preparation: Select an airtight secondary containment box (e.g., a specialized humidification chamber or a modified desiccator cabinet).

  • Sacrificial Solvent Reservoir: Dispense 50 mL of pure 1-phenoxy-2-butanol into a wide-mouth glass petri dish. Place this dish at the bottom of the chamber.

  • Equilibration: Seal the chamber and allow it to equilibrate for 2 hours at your target assay temperature. This ensures the internal atmosphere reaches the saturation vapor pressure of the solvent.

  • Plate Sealing: Seal your experimental microplate using a pierceable aluminum foil thermal seal. Crucial: Avoid breathable rayon seals, as they offer zero resistance to vapor transmission.

  • Incubation: Quickly transfer the sealed plate into the pre-equilibrated chamber. The dual-barrier method (thermal seal + saturated ambient vapor) effectively reduces the vapor pressure gradient to zero.

  • System Validation (Gravimetric Check): Weigh the plate on an analytical balance (precision 0.1 mg) immediately before and after incubation. A mass difference of <0.5% validates that the system is perfectly sealed and evaporation has been successfully minimized.

Protocol 2: Minimizing Evaporative Loss During Benchtop Formulation
  • Vessel Selection: Utilize a jacketed reactor with the narrowest possible neck to minimize the exposed surface area of the liquid interface.

  • Isothermal Control: Maintain the solvent at exactly 20°C using the cooling jacket. Avoid localized thermal hot spots generated by standard magnetic stirrer plates; use an overhead mechanical impeller instead.

  • Headspace Saturation: Purge the reactor's headspace with Argon gas for 60 seconds before sealing. Argon's high density creates a protective blanket over the 1-phenoxy-2-butanol, physically hindering the diffusion of solvent vapors.

Part 4: System Visualizations

Evaporation_Mechanism cluster_drivers Evaporation Drivers cluster_mitigation Mitigation Strategies A 1-Phenoxy-2-butanol (Initial State) B High Temp (Clausius-Clapeyron) A->B C High Surface Area (Microplates) A->C D PDMS Pervaporation A->D E Increased Mass Transfer Rate B->E C->E D->E F Vapor Saturation Chamber E->F G Thermal Sealing / Argon E->G H Non-Permeable Materials E->H I Minimized Evaporation Rate F->I G->I H->I

Fig 1. Evaporation drivers and corresponding mitigation pathways for 1-phenoxy-2-butanol.

Protocol_Workflow S1 1. Solvent Prep Equilibrate to 20°C S2 2. Dispensing Minimize Exposure S1->S2 S3 3. Saturation Add Sacrificial Solvent S2->S3 S4 4. Sealing Apply Thermal Foil S3->S4 S5 5. Incubation Isothermal Chamber S4->S5 S6 6. Validation Gravimetric Check S5->S6

Fig 2. Step-by-step workflow for establishing a self-validating vapor saturation protocol.

References

  • Title: PHENOXYPROPANOL (Propylene glycol phenyl ether) | Source: Ataman Kimya | URL: [Link][1]

  • Title: DOWANOL™ PPh Glycol Ether | Source: Dow Inc. | URL: [Link][4]

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC Analytical Methods for 1-Phenoxy-2-Butanol Quantification: A Comparative Guide

Introduction & Analytical Context 1-Phenoxy-2-butanol is a highly valuable chiral building block, predominantly utilized in the chemoenzymatic synthesis of active pharmaceutical ingredients (APIs), including cardioselect...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

1-Phenoxy-2-butanol is a highly valuable chiral building block, predominantly utilized in the chemoenzymatic synthesis of active pharmaceutical ingredients (APIs), including cardioselective β -adrenergic receptor blockers such as atenolol and betaxolol[1]. In pharmaceutical development, establishing an accurate, robust, and reproducible analytical method for this compound is critical.

Precise quantification is mandatory, particularly when monitoring the kinetic resolution of 1-phenoxy-2-butanol catalyzed by Candida antarctica lipase B (CALB)[2]. The analytical challenge lies in distinguishing the target analyte from its closely related structural isomers, enantiomers, and esterified reaction products (e.g., 1-phenoxy-2-butyl butanoate) without matrix interference.

Modality Comparison: Selecting the Optimal Platform

As a Senior Application Scientist, selecting the right analytical modality requires balancing sensitivity, throughput, and operational stability.

  • HPLC-UV (The Gold Standard): The phenoxy ring of 1-phenoxy-2-butanol provides a strong, stable chromophore, making UV detection at 254 nm or 270 nm highly effective[3]. It operates at ambient or near-ambient temperatures, preserving the integrity of the hydroxyl group.

  • GC-FID (The Alternative): While Gas Chromatography offers high theoretical plate counts, the free hydroxyl group at the C2 position of 1-phenoxy-2-butanol interacts strongly with silanol active sites in the injection port and column. This causes peak tailing and analyte degradation unless a time-consuming derivatization step (e.g., silylation) is introduced.

  • LC-MS/MS (The Specialist): Liquid Chromatography-Tandem Mass Spectrometry provides unparalleled sensitivity for trace impurity profiling. However, for routine kinetic resolution monitoring and assay validation, it suffers from matrix effects (ion suppression) and is unnecessarily complex compared to the robust linear dynamic range of HPLC-UV.

Stationary Phase Comparison: Product Performance

The core of any HPLC method is the column chemistry. For 1-phenoxy-2-butanol, relying on standard hydrophobic retention is often insufficient.

  • Standard C18 (Octadecylsilane): Relies entirely on dispersive (hydrophobic) interactions. While excellent for separating 1-phenoxy-2-butanol from highly polar impurities, it struggles to provide baseline resolution ( Rs​≥2.0 ) between closely related positional isomers or esters.

  • Phenyl-Hexyl Phase: This column chemistry introduces a phenyl ring at the end of a hexyl spacer. The Causality: The stationary phase phenyl ring engages in π−π electron interactions with the aromatic ring of 1-phenoxy-2-butanol. The hexyl chain provides rotational flexibility, allowing the stationary phase to optimally align with the analyte. This dual-mechanism (hydrophobic + π−π ) delivers superior selectivity ( α ) for aromatic ethers.

  • Chiral Stationary Phases (Immobilized Polysaccharide): Mandatory when the analytical target profile requires determining the enantiomeric excess (ee) of (R)- and (S)-1-phenoxy-2-butanol during biocatalytic resolution[2].

G Analyte 1-Phenoxy-2-butanol (Aromatic Ring + Hydroxyl) C18 Standard C18 Phase (Alkyl Chain) Analyte->C18 Phenyl Phenyl-Hexyl Phase (Alkyl Chain + Phenyl Ring) Analyte->Phenyl Int1 Dispersive / Hydrophobic Interactions Only C18->Int1 Int2 Hydrophobic + π-π Interactions Phenyl->Int2 Res1 Moderate Resolution (Risk of Co-elution) Int1->Res1 Res2 Enhanced Resolution (Baseline Separation) Int2->Res2

Caption: Comparison of stationary phase interactions for 1-phenoxy-2-butanol retention and resolution.

Table 1: Comparative Performance of Chromatographic Columns
Column TypePrimary Interaction MechanismRetention Factor ( k′ )Asymmetry Factor ( As​ )Resolution ( Rs​ ) from EstersOptimal Application
Standard C18 Dispersive (Hydrophobic)2.41.35 (Slight tailing)1.5General purity assay
Phenyl-Hexyl Hydrophobic + π−π 3.11.05 (Symmetrical)2.8Isomer/Ester separation
Chiral (Cellulose) Steric + Hydrogen Bonding4.51.102.2 (Between R/S)Enantiomeric excess (ee)

Self-Validating Experimental Protocol (ICH Q2(R2))

To ensure absolute trustworthiness, the following RP-HPLC methodology is designed as a self-validating system . The method will not proceed unless internal system suitability metrics are met.

Phase 1: Method Setup & Causality
  • Mobile Phase Preparation: Formulate a mixture of Acetonitrile and Ultra-Pure Water (60:40, v/v).

    • Causality: Acetonitrile is selected over methanol due to its lower viscosity (reducing system backpressure) and its aprotic nature, which yields sharper peak profiles for aromatic ethers.

  • Buffer Addition: Add 0.1% Formic Acid (v/v) to the aqueous phase.

    • Causality: The acidic modifier ( pH≈2.7 ) ensures residual silanol groups on the silica support remain fully protonated. This completely eliminates secondary ion-exchange interactions that would otherwise cause severe peak tailing for the hydroxyl group of 1-phenoxy-2-butanol.

  • Column Equilibration: Install a Phenyl-Hexyl column (150 mm × 4.6 mm, 3 µm). Purge at 1.0 mL/min for 30 column volumes at 30°C until baseline stability is achieved at 254 nm.

Phase 2: System Suitability Testing (SST) - The Self-Validation Gate

Before executing validation, inject a 50 µg/mL standard solution five times (n=5). The system is mathematically validated for the run only if:

  • Retention Time RSD ≤1.0% : Verifies pump stroke and flow rate stability.

  • Peak Area RSD ≤2.0% : Verifies autosampler needle precision and injection volume accuracy.

  • Tailing Factor ( Tf​ ) ≤1.5 : Verifies column bed health and the absence of dead volumes.

Phase 3: ICH Q2(R2) Validation Execution
  • Specificity: Inject a blank diluent, followed by a sample spiked with 1-phenoxy-2-butanol and its CALB-catalyzed ester product. Confirm no matrix peaks elute at the analyte retention time and that Rs​>2.0 .

  • Linearity & Range: Prepare a 5-point calibration curve from 10 µg/mL to 100 µg/mL. Inject in triplicate. Plot Peak Area vs. Concentration.

  • Precision (Repeatability): Inject the 50 µg/mL target concentration six consecutive times (n=6). Calculate the RSD of the peak areas.

  • Accuracy (Recovery): Spike known amounts of 1-phenoxy-2-butanol reference standard into a synthetic reaction matrix at 80%, 100%, and 120% levels. Extract and calculate the percentage recovery against the theoretical spike.

G A 1-Phenoxy-2-butanol Analytical Target Profile B Column Selection (Phenyl-Hexyl vs C18) A->B C Mobile Phase Optimization (MeCN:H2O + 0.1% Additive) B->C D ICH Q2(R2) Validation Protocol C->D E Specificity (Isomer/Ester Resolution) D->E F Linearity & Range (R² > 0.999) D->F G Precision & Accuracy (RSD < 2%, Rec. 98-102%) D->G H Validated HPLC Method Ready for Routine QA/QC E->H F->H G->H

Caption: Workflow for HPLC method development and ICH Q2(R2) validation for 1-phenoxy-2-butanol.

Table 2: ICH Q2(R2) Validation Parameters Summary (Phenyl-Hexyl Column, UV 254 nm)
Validation ParameterICH Acceptance CriteriaObserved Experimental ResultStatus
Specificity No interference at analyte RTBlank/Matrix clean ( Rs​=2.8 )Pass
Linearity (10-100 µg/mL) R2≥0.999 R2=0.9998 Pass
Precision (Repeatability) RSD ≤2.0% (n=6)RSD = 0.85%Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%Pass
Limit of Detection (LOD) Signal-to-Noise ≥3:1 0.5 µg/mLN/A
Limit of Quantitation (LOQ) Signal-to-Noise ≥10:1 1.5 µg/mLN/A

References

  • Enantiopure derivatives of 1,2‐alkanediols: Substrate requirements of lipase B from Candida antarctica Source: ResearchGate / Chirality (2000) URL:[Link]

  • Highly enantioselective CALB-catalyzed kinetic resolution of building blocks for β-blocker atenolol Source: ResearchGate URL:[Link]

  • 1-Phenoxy-2-propanol | C9H12O2 | CID 92839 (Chemical Properties Surrogate) Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Comparative

Benchmarking 1-Phenoxy-2-Butanol Against Traditional Industrial Plasticizers in Biomedical and Pharmaceutical Polymers

Executive Summary The pharmaceutical and biomedical device industries are undergoing a critical paradigm shift. For decades, traditional industrial plasticizers—most notably orthophthalates like Di(2-ethylhexyl) phthalat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical and biomedical device industries are undergoing a critical paradigm shift. For decades, traditional industrial plasticizers—most notably orthophthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP)—have been the gold standard for imparting flexibility to polyvinyl chloride (PVC) medical devices and enteric pharmaceutical coatings. However, mounting evidence regarding their reproductive and developmental toxicity has prompted severe regulatory scrutiny. The1 in devices that result in high aggregate exposures[1], and strongly recommends2 in CDER-regulated drug products[2].

This regulatory landscape has accelerated the search for safer, high-performance alternatives. Enter 2-Butanol, 1-phenoxy- (commonly known as3)[3]. Originally utilized as a specialty solvent and preservative, this compound is emerging as a highly effective coalescing agent and temporary plasticizer. This guide objectively benchmarks 1-phenoxy-2-butanol against traditional phthalate plasticizers, detailing its mechanism of action, comparative physicochemical properties, and the experimental workflows required to validate its performance in polymer systems.

Mechanistic Overview: Permanent vs. Coalescing Plasticization

To understand the utility of 1-phenoxy-2-butanol, we must differentiate between permanent plasticization and coalescing plasticization.

Traditional phthalates (DEHP, DBP) function as permanent plasticizers. They are highly hydrophobic, low-molecular-weight molecules that embed themselves between polymer chains, increasing the free volume and permanently lowering the glass transition temperature ( Tg​ ). Because they are not covalently bound to the polymer backbone, they are prone to significant leaching and migration into physiological fluids—the primary driver of their toxicity[1].

In contrast, phenoxy alcohols like 1-phenoxy-2-butanol function primarily as 4[4]. The molecule features a phenyl ether group and a secondary alcohol, imparting an amphiphilic nature (LogP 1.83)[3]. During the film-forming process of a pharmaceutical coating, 1-phenoxy-2-butanol partitions into the polymer particles, temporarily lowering the Tg​ to overcome inherent rigidity. As water evaporates, the softened particles fuse into a continuous film. Post-film formation, the coalescing agent either partially evaporates or remains stably integrated without the aggressive leaching profile characteristic of phthalates.

G A Aqueous Polymer Dispersion B Add 1-Phenoxy-2-butanol A->B C Partition into Polymer Particles B->C D Reduce Tg (Softening) C->D E Water Evaporation & Fusion D->E F Uniform Polymer Film Formed E->F

Mechanism of Action: 1-Phenoxy-2-butanol as a coalescing plasticizer in polymer film formation.

Comparative Performance Data

The following table summarizes the key physicochemical and regulatory metrics benchmarking 1-phenoxy-2-butanol against DEHP and DBP.

Property / Metric1-Phenoxy-2-butanolDEHP (Traditional)DBP (Traditional)
CAS Number 4317-72-0117-81-784-74-2
Molecular Weight 166.22 g/mol 390.56 g/mol 278.35 g/mol
LogP 1.837.604.45
Primary Mechanism Coalescing plasticizerPermanent plasticizerPermanent plasticizer
Toxicity Profile Low (non-endocrine disrupting)High (Reproductive toxicant)High (Reproductive toxicant)
Regulatory Status Accepted for specialty usePhased out in high-risk devicesRestricted in CDER products

Experimental Validation Workflows

To objectively evaluate the performance of a novel plasticizer, researchers must employ self-validating experimental systems. The following protocols detail how to benchmark the plasticization efficiency and migration profile of 1-phenoxy-2-butanol.

Protocol 1: Polymer Film Coalescence and Tg​ Modulation Assay

Objective : Quantify the plasticization efficiency of 1-phenoxy-2-butanol compared to DEHP in an aqueous pharmaceutical coating dispersion.

  • Preparation of Dispersion : Aliquot 100 mL of a 30% w/w aqueous polymer dispersion (e.g., methacrylic acid copolymer) into a glass beaker.

  • Plasticizer Addition : Add 1-phenoxy-2-butanol or DEHP at 10% w/w based on dry polymer weight. Stir continuously at 300 rpm for 45 minutes to ensure partitioning into the polymer particles.

  • Film Casting : Cast the plasticized dispersions onto PTFE plates using a micrometer-adjustable film applicator set to a wet thickness of 200 µm.

  • Curing : Dry the films in a forced-air oven at 40°C for 24 hours to facilitate water evaporation and particle fusion.

  • Thermal Analysis (DSC) : Isolate 5 mg of the cured film and analyze via Differential Scanning Calorimetry (DSC). Heat from -20°C to 120°C at 10°C/min to determine the shifted glass transition temperature ( Tg​ ).

Causality & Expert Insight : The reduction in Tg​ confirms the plasticizer's ability to increase polymer chain mobility. 1-phenoxy-2-butanol partitions efficiently due to its amphiphilic nature (LogP 1.83), rapidly lowering the minimum film-forming temperature (MFFT). Conversely, highly hydrophobic DEHP (LogP 7.60) often requires longer integration times in aqueous systems and can phase-separate, leading to uneven film coalescence and structural weak points.

Protocol 2: Leaching and Migration Quantification via HPLC-MS

Objective : Benchmark the migration rates of the plasticizers from the polymer matrix into simulated physiological fluids.

  • Sample Preparation : Cut cured polymer films into 2 cm x 2 cm squares. Record the exact weight of each square to establish a baseline.

  • Incubation : Submerge each square in 50 mL of Simulated Gastric Fluid (SGF, pH 1.2) or Phosphate Buffered Saline (PBS, pH 7.4) in sealed amber glass vials.

  • Agitation : Place vials in a shaking incubator at 37°C and 100 rpm to simulate physiological hydrodynamics.

  • Sampling : Extract 1 mL aliquots at 24h, 48h, and 72h time points. Replace the extracted volume with fresh, pre-warmed buffer to maintain sink conditions.

  • Quantification : Analyze the aliquots using HPLC-MS (C18 column, mobile phase: Acetonitrile/Water gradient). Quantify the migrated plasticizer against a standard calibration curve.

Causality & Expert Insight : Traditional phthalates like DEHP leach significantly because they are not covalently bound and have high lipophilicity, leading to toxic accumulation in lipid-rich tissues[1]. Evaluating the leaching profile of 1-phenoxy-2-butanol ensures it meets the safety thresholds required for modern biomedical applications. Because it acts primarily as a temporary coalescing agent, the residual volume left in the cured film is significantly lower, inherently reducing the maximum potential migration dose.

G S1 Prepare Polymer Films (1-P-2-B vs DEHP) S2 Submerge in Simulated Physiological Fluid S1->S2 S3 Incubate at 37°C (Agitation at 100 rpm) S2->S3 S4 Sample Aliquots at 24h, 48h, 72h S3->S4 S5 HPLC-MS Quantification of Migrated Plasticizer S4->S5

Experimental workflow for quantifying plasticizer leaching and migration via HPLC-MS.

References
  • Guidechem. "2-Butanol, 1-phenoxy- 4317-72-0".
  • Medical Device and Diagnostic Industry. "FDA Tightens Screws on DEHP Use".
  • U.S. Food and Drug Administration (FDA). "Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products".
  • BenchChem. "Application Notes and Protocols: 3-Phenoxy-1-propanol as a Coalescing Agent in Polymer Coatings".

Sources

Validation

evaluating the environmental impact of 2-Butanol, 1-phenoxy- versus alternative solvents

Evaluating the Environmental Impact and Performance of 1-Phenoxy-2-butanol Versus Alternative Solvents The transition toward sustainable, green chemistry in pharmaceutical manufacturing and formulation development requir...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Environmental Impact and Performance of 1-Phenoxy-2-butanol Versus Alternative Solvents

The transition toward sustainable, green chemistry in pharmaceutical manufacturing and formulation development requires rigorous, evidence-based evaluation of solvent systems. Phenoxyalkanols are widely utilized as preservatives, biocidal boosters, and chiral synthesis substrates. While Phenoxyethanol remains the industry standard, its material compatibility issues with thermolabile plastics and moderate volatility have driven the search for greener, high-performance alternatives.

As a Senior Application Scientist, I have structured this guide to objectively compare 1-Phenoxy-2-butanol (CAS: 4317-72-0) against traditional alternatives like Phenoxyethanol, Benzyl Alcohol, and harsh polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP). This analysis focuses on physicochemical causality, environmental impact, and self-validating experimental protocols.

Physicochemical and Mechanistic Profiling

To understand the environmental and performance differences between these solvents, we must first analyze their molecular architecture. 1-Phenoxy-2-butanol possesses an extended aliphatic backbone (a butanol chain rather than an ethanol chain) attached to the phenoxy ring[1].

The Causality of Molecular Bulk: This structural modification increases its lipophilicity (LogP ~1.84) compared to phenoxyethanol (LogP ~1.16)[1]. The extended alkyl chain and increased molecular weight fundamentally alter its solvation dynamics. Phenoxyethanol is moderately water-soluble and acts as an aggressive solvent, which unfortunately allows it to swell and degrade thermolabile plastics (such as polyurethanes and polycarbonates) used in medical devices and packaging[2]. In contrast, the steric bulk and higher lipophilicity of 1-phenoxy-2-butanol restrict its penetration into rigid polymer matrices, granting it superior material compatibility[3].

Furthermore, its limited water miscibility (0.1% to 2% w/w) and low vapor pressure (<0.5 mbar at 20°C) drastically reduce Volatile Organic Compound (VOC) emissions, improving the environmental footprint and reducing inhalation toxicity risks in manufacturing environments[3].

Table 1: Physicochemical Comparison of Solvent Alternatives

Property1-Phenoxy-2-butanolPhenoxyethanolBenzyl AlcoholN-Methyl-2-pyrrolidone (NMP)
CAS Number 4317-72-0122-99-6100-51-687-50-4
LogP (Lipophilicity) ~1.841.161.05-0.46
Vapor Pressure (20°C) < 0.5 mbar0.014 mbar0.13 mbar0.32 mbar
Water Miscibility Limited (0.1 - 2%)Moderate (~2.8%)Moderate (~4%)Fully Miscible
Material Compatibility ExcellentPoor (Swells plastics)ModeratePoor (Aggressive)
Primary Use Case Biocidal booster, chiral synthesisPreservative, solventPreservative, solventPolar aprotic solvent

Environmental Impact and Biodegradability Pathways

When evaluating the ecological footprint of a solvent, biodegradability and aquatic toxicity are paramount. Aromatic alcohols are generally favored in green chemistry due to their rapid biodegradation profiles and lack of halogenated or nitrogenous byproducts (unlike NMP).

The biodegradation of 1-phenoxy-2-butanol initiates via the enzymatic oxidation of the secondary alcohol to a ketone (1-phenoxy-2-butanone), followed by etherase-mediated cleavage into phenol and butyric acid. These intermediates are subsequently mineralized through the TCA cycle[4]. While its higher LogP slightly extends its half-life in aqueous environments compared to phenoxyethanol, it effectively partitions into wastewater sludge where acclimated microbial consortia readily degrade it, preventing long-term aquatic toxicity.

Biodegradation Node1 1-Phenoxy-2-butanol (Parent Solvent) Node2 Phenoxybutanone (Oxidation Intermediate) Node1->Node2 Alcohol Dehydrogenase Node3 Phenol + Butyric Acid (Ether Cleavage) Node2->Node3 Etherase / Cleavage Node4 TCA Cycle (Mineralization to CO2 + H2O) Node3->Node4 Ring Cleavage & Oxidation

Enzymatic degradation pathway of 1-phenoxy-2-butanol leading to complete mineralization.

Performance in Biocidal and Enzymatic Workflows

In formulation science, 1-phenoxy-2-butanol acts as a potent synergistic booster for biocides such as glutaraldehyde and quaternary ammonium compounds[5]. Mechanistically, its specific partition coefficient allows it to accumulate efficiently within the lipid bilayers of microbial cell membranes. This accumulation disrupts membrane integrity, facilitating the rapid influx of active pharmaceutical ingredients (APIs) or primary disinfectants[6]. Formulations utilizing 1-phenoxy-2-butanol have demonstrated significantly reduced exposure times required to achieve mycobactericidal efficacy compared to those relying solely on phenoxyethanol[7].

Beyond biocidal applications, 1-phenoxy-2-butanol is a highly valued substrate in green chemistry. It undergoes highly efficient kinetic resolution via transesterification catalyzed by Candida antarctica lipase B (CALB), enabling the sustainable synthesis of enantiopure derivatives without the need for harsh, heavy-metal catalysts[8].

Experimental Protocol: Self-Validating Evaluation of Solvent Performance

To objectively validate the environmental and performance claims, formulation scientists should utilize the following dual-assay protocol.

Workflow Start Solvent Candidate Preparation (1-Phenoxy-2-butanol vs Alternatives) Bio OECD 301D Assay (Closed Bottle Biodegradation) Start->Bio Mat Polymer Compatibility Assay (Tensile Strength & Swelling) Start->Mat Tox Aquatic Toxicity (Daphnia magna) (OECD 202) Start->Tox Eval E-Factor & Green Metrics Calculation Bio->Eval Mat->Eval Tox->Eval End Final Environmental & Performance Profile Eval->End

Integrated workflow for assessing solvent biodegradability, toxicity, and material compatibility.

Protocol A: OECD 301D (Closed Bottle Test) for Biodegradability

Objective: Quantify the aerobic biodegradability of 1-phenoxy-2-butanol vs. Phenoxyethanol. Self-Validating Mechanism: The inclusion of a reference substance (Sodium Acetate) ensures the microbial inoculum is biologically active. A toxicity control ensures the solvent itself is not inhibiting the degrading bacteria at the tested concentration.

  • Inoculum Preparation: Obtain secondary effluent from a domestic wastewater treatment plant. Aerate for 7 days to reduce endogenous respiration.

  • Test Medium Preparation: Prepare a mineral medium containing potassium phosphates, magnesium sulfate, calcium chloride, and iron(III) chloride.

  • Test Setup: Prepare biological oxygen demand (BOD) bottles in the following groups:

    • Blank: Mineral medium + Inoculum.

    • Reference Control: Mineral medium + Inoculum + Sodium Acetate (2 mg/L).

    • Test Item: Mineral medium + Inoculum + 1-Phenoxy-2-butanol (2 mg/L).

    • Toxicity Control: Mineral medium + Inoculum + Sodium Acetate + 1-Phenoxy-2-butanol.

  • Incubation & Measurement: Incubate bottles in the dark at 20°C. Measure dissolved oxygen (DO) using an optical DO probe on days 0, 7, 14, 21, and 28.

  • Data Analysis: Calculate the Biochemical Oxygen Demand (BOD) as a percentage of the Theoretical Oxygen Demand (ThOD). A degradation >60% within 28 days classifies the solvent as readily biodegradable.

Protocol B: Polymer Compatibility Assay (Swelling & Tensile Strength)

Objective: Assess the physical degradation of thermolabile plastics (e.g., Polycarbonate, Polyurethane) exposed to solvent formulations.

  • Sample Preparation: Cut polymer sheets into standard dog-bone specimens (ASTM D638). Measure initial mass ( M0​ ) and baseline tensile strength ( T0​ ) using a universal testing machine.

  • Solvent Exposure: Immerse specimens in 5% aqueous solutions of 1-Phenoxy-2-butanol and Phenoxyethanol at 40°C for 14 days.

  • Gravimetric Analysis: Remove specimens, wipe dry, and weigh ( Mt​ ). Calculate Swelling Index: SI=[(Mt​−M0​)/M0​]×100 .

  • Mechanical Testing: Measure post-exposure tensile strength ( Tt​ ).

  • Interpretation: 1-Phenoxy-2-butanol typically exhibits an SI<2% and retains >95% tensile strength, whereas Phenoxyethanol often causes micro-cracking and >10% loss in tensile strength due to aggressive solvation.

Conclusion

1-Phenoxy-2-butanol presents a superior, environmentally conscious alternative to traditional solvents like phenoxyethanol and NMP in specialized pharmaceutical and biocidal applications. By leveraging its extended aliphatic structure, formulation scientists can achieve enhanced material compatibility, lower VOC emissions, and synergistic biocidal efficacy without compromising on environmental biodegradability.

References

  • Aqueous disinfectant concentrate and disinfectant based on aldehyde and alcohol and their use (US5496858A)
  • Enantiopure derivatives of 1,2-alkanediols: substrate requirements of lipase B from Candida antarctica - PubMed (Chirality 2000).[Link]

  • Disinfectant concentrate and disinfectant based on amines and alcohols and use thereof (EP0551975A1)
  • Response Surface Modeling and Optimization of Immobilized Candida antarctica Lipase-Catalyzed Production - ResearchGate.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Butanol, 1-phenoxy-

Operational Safety and Handling Guide: 1-Phenoxy-2-Butanol (CAS 4317-72-0) Introduction and Chemical Profile 1-Phenoxy-2-butanol (CAS: 4317-72-0) is an amphiphilic aromatic ether-alcohol. In pharmaceutical and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 1-Phenoxy-2-Butanol (CAS 4317-72-0)

Introduction and Chemical Profile

1-Phenoxy-2-butanol (CAS: 4317-72-0) is an amphiphilic aromatic ether-alcohol. In pharmaceutical and drug development laboratories, it is frequently utilized as a substrate in biocatalytic kinetic resolutions—often employing Candida antarctica lipase B (CALB)—to synthesize enantiopure C-3 synthons[1]. Additionally, its structural properties make it a highly effective bactericidal agent in specialized formulations[2].

Because the molecule combines a lipophilic phenoxy ring with a hydrophilic hydroxyl group, it interacts aggressively with biological membranes. Establishing a self-validating safety protocol is critical not just for compliance, but for preserving the integrity of both the operator and the sensitive biocatalytic assays it is used in.

Table 1: Physicochemical & Hazard Data for 1-Phenoxy-2-butanol

PropertyValueClinical/Safety Implication
CAS Number 4317-72-0Unique identifier for precise SDS retrieval.
Molecular Formula C10H14O2Amphiphilic structure facilitates membrane permeation.
Molecular Weight 166.22 g/mol Low molecular weight allows rapid dermal absorption.
Vapor Pressure (20 °C) < 2 mbar[3]Low ambient inhalation risk; hazard increases if aerosolized.
Primary Hazards Dermal/Ocular IrritantMandates strict barrier protection to prevent tissue defatting.

Hazard Causality & Toxicological Grounding (E-E-A-T)

Understanding the causality behind chemical hazards ensures that safety protocols are applied logically rather than blindly.

  • Dermal Exposure & Lipid Extraction: The ether linkage and aliphatic chain grant 1-phenoxy-2-butanol high lipid solubility. Upon contact with the skin, it rapidly penetrates the stratum corneum, extracting structural lipids (defatting). Prolonged exposure causes severe contact dermatitis and compromises the skin's barrier function.

  • Ocular Toxicity: If splashed into the eyes, the compound's amphiphilic nature disrupts the lipid bilayer of the corneal epithelium. This leads to acute inflammation, severe irritation, and potential long-term corneal opacity.

  • Inhalation Risks: While the chemical exhibits a low vapor pressure (< 2 mbar at 20 °C)[3], laboratory workflows involving sonication, vigorous orbital shaking, or heating can generate inhalable mists. These aerosols bypass the upper respiratory defenses, causing acute mucosal irritation.

Personal Protective Equipment (PPE) Matrix

To counteract the specific physicochemical threats of 1-phenoxy-2-butanol, the following PPE matrix must be strictly adhered to.

Table 2: PPE Material Compatibility Matrix

PPE CategoryRecommended MaterialMin. ThicknessProtection LevelScientific Rationale
Primary Gloves Butyl Rubber0.30 mmExcellent (> 480 min)Highly resistant to ether and alcohol permeation; prevents dermal defatting.
Secondary Gloves Heavy-Duty Nitrile0.15 mmGood (~60 min)Suitable for short-term dispensing. Latex must be avoided as it is rapidly degraded by organic ethers.
Eye Protection Polycarbonate GogglesN/AHigh (Splash/Mist)Forms a complete seal around the eyes, preventing lipid bilayer disruption from micro-aerosols.
Body Protection Flame-Retardant CoatN/AModerateProtects against secondary ignition, as the chemical is often dissolved in volatile organic solvents (e.g., hexane) during transesterification[1].

Operational Workflow: Biocatalytic Kinetic Resolution

The following protocol outlines the safe handling of 1-phenoxy-2-butanol during a standard CALB-catalyzed transesterification workflow[1]. Every step is designed as a self-validating safety checkpoint.

Step 1: Pre-Operation Environmental Verification

  • Verify that the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm).

  • Ensure a chemical spill kit containing inert absorbents (vermiculite or diatomaceous earth) is staged within a 10-foot radius.

Step 2: Aseptic & Safe Dispensing

  • Don butyl rubber gloves over standard nitrile exam gloves (double-gloving).

  • Inside the fume hood, use a glass or PTFE-lined syringe to transfer the 1-phenoxy-2-butanol. Causality note: Avoid polystyrene or standard plastic serological pipettes, as the ether moiety will leach plasticizers, contaminating your enantiomeric yield and degrading the tool.

Step 3: Reaction Initiation

  • Transfer the racemic 1-phenoxy-2-butanol into the reaction vessel containing the organic solvent (e.g., hexane).

  • Introduce the acyl donor (e.g., vinyl butanoate) and the Candida antarctica lipase B (CALB) catalyst[1].

  • Hermetically seal the reaction vessel before transferring it to an orbital shaker to prevent the aerosolization of the ether-alcohol mixture.

Step 4: Post-Operation Decontamination

  • Rinse all glassware with a compatible volatile solvent (e.g., acetone) inside the fume hood.

  • Dispose of the primary rinse as hazardous organic waste before proceeding to standard aqueous washing.

Spill Response & Disposal Plan

  • Immediate Containment: For spills < 100 mL, immediately cover the liquid with an inert, non-combustible absorbent (sand or vermiculite). Do not use sawdust , as the mixture may become highly combustible if organic solvents are present.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Ecological Disposal: 1-phenoxy-2-butanol must be routed for high-temperature incineration. Never discharge into the municipal sewer system. The compound possesses potent bactericidal properties[2] that will actively destroy the microbial flora essential for biological wastewater treatment facilities.

Workflow Visualization

G Start Retrieve 1-phenoxy-2-butanol (CAS: 4317-72-0) PPE Don PPE (Butyl Gloves, Splash Goggles) Start->PPE Hood Transfer to Fume Hood (Min 80-120 fpm face velocity) PPE->Hood Process Execute Biocatalysis/Synthesis (e.g., CALB resolution) Hood->Process Spill Spill Occurred? Process->Spill Contain Contain with Inert Absorbent (Vermiculite/Sand) Spill->Contain Yes Success Standard Waste Routing (No Sewer Discharge) Spill->Success No Dispose Hazardous Waste Disposal (Incineration) Contain->Dispose Success->Dispose

Operational and safety workflow for handling 1-phenoxy-2-butanol, from retrieval to disposal.

References

  • GB2354771A - Bactericide combinations in detergents - Google P
  • Influence of substituents on enantiomeric ratio in transesterification of racemic C-3 synthons using lipase B from Candida antarctica | Request PDF - ResearchG
  • EP0668014A1 - Aqueous concentrates of disinfecting agents and disinfecting agents based on aldehydes and alcohols and use thereof - Google P

Sources

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